molecular formula C8H6N2O2 B571293 Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 112766-33-3

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

カタログ番号: B571293
CAS番号: 112766-33-3
分子量: 162.148
InChIキー: ACLAUFPCYXSVEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a privileged heterocyclic scaffold of significant interest in medicinal chemistry for the design of novel bioactive compounds. Its fused bicyclic structure serves as a critical synthetic intermediate and core framework in drug discovery, particularly in the development of antitumor and antimicrobial agents. Research has demonstrated that derivatives based on the pyrrolo[1,2-a]pyrimidine scaffold exhibit promising selective toxicity against challenging cancer cell lines. For instance, related compounds have shown potent activity in models of pulmonary metastatic melanoma, significantly inhibiting metastatic nodules and inducing apoptosis in melanoma cells through potential targets like phosphatidylinositol 5-phosphate 4-kinase and dihydrofolate reductase . Furthermore, the structural similarity of this chemotype to other nitrogen-fused heterocycles, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines), underscores its utility in exploring new mechanisms of action . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create diverse libraries of derivatives for screening and optimization against various biological targets. This compound is firmly established as a valuable tool for chemists and biologists engaged in the synthesis and exploration of new therapeutic entities.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-9-7-2-1-3-10(7)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLAUFPCYXSVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680918
Record name Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112766-33-3
Record name Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Biological Activity of Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid scaffold represents a critical class of fused heterocyclic compounds in medicinal chemistry. Structurally distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) system, the [1,2-a] isomer is characterized by a bridgehead nitrogen atom shared between the pyrrole and pyrimidine rings.

This scaffold is primarily investigated as a bioisostere of the quinolone antibiotics (e.g., nalidixic acid, ciprofloxacin). The 4-oxo-1,4-dihydro-3-carboxylic acid moiety functions as the essential pharmacophore for binding to bacterial DNA gyrase. Beyond antimicrobial applications, recent studies have expanded the scope of these derivatives to include anti-inflammatory and anticancer activities, driven by their ability to intercalate DNA or inhibit specific kinases.[1]

This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR), mechanism of action, synthesis, and experimental validation of these derivatives.

Structural Perspective & SAR Analysis

The core structure of interest is 1-substituted-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid .[2] Its biological efficacy relies on precise electronic and steric configurations that mimic the interactions of fluoroquinolones with the DNA-enzyme complex.

Pharmacophore Breakdown
  • Position 3 (Carboxylic Acid): Critical for activity. It forms a magnesium ion bridge with the phosphate backbone of DNA and the serine/acidic residues of the target enzyme (DNA Gyrase/Topoisomerase IV).

  • Position 4 (Ketone): Works in tandem with the C3-carboxyl group to chelate the Mg²⁺ ion. Reduction or removal of this oxygen abolishes antimicrobial activity.

  • Position 1 (Nitrogen Substituent): Analogous to the N1 position in quinolones. Small alkyl groups (Ethyl) or cycloalkyl groups (Cyclopropyl) optimize steric fit into the hydrophobic pocket of the enzyme.

  • Ring Fusion (Pyrrole): The electron-rich pyrrole ring alters the lipophilicity and pKa compared to the benzene ring in quinolones, potentially affecting cell wall penetration in Gram-negative bacteria.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Scaffold Pyrrolo[1,2-a]pyrimidine Core Scaffold C3_COOH C3: Carboxylic Acid (-COOH) Essential for Mg2+ binding Cannot be esterified for activity Scaffold->C3_COOH C4_Oxo C4: Carbonyl (C=O) Required for H-bonding & Chelation Scaffold->C4_Oxo N1_Sub N1: Substituent (R1) Ethyl/Cyclopropyl optimal Controls pharmacokinetics Scaffold->N1_Sub C7_C8 C7/C8: Ring Substitution Halogens (F/Cl) or Piperazine rings increase potency Scaffold->C7_C8 Target Target: DNA Gyrase / Topo IV C3_COOH->Target Mg2+ Bridge C4_Oxo->Target Chelation

Figure 1: SAR Map of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives highlighting essential pharmacophores for antimicrobial activity.

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of action for these derivatives parallels that of quinolone antibiotics. They act as topoisomerase poisons .

  • Target Binding: The drug enters the bacterium via porins (Gram-negative) or diffusion (Gram-positive).

  • Complex Formation: The molecule binds to the cleavage complex formed between DNA and DNA Gyrase (or Topoisomerase IV).

  • Stabilization: The C3-carboxylate and C4-oxo groups chelate the Mg²⁺ ion coordinated by the enzyme. This stabilizes the "cleavable complex," preventing the religation of the DNA strands.

  • Bactericidal Effect: The accumulation of double-strand DNA breaks leads to irreversible chromosomal damage, inhibition of replication, and cell death.

Mechanistic Pathway

Mechanism Step1 Drug Entry (Porin channels/Diffusion) Step2 Interaction with DNA-Gyrase Complex Step1->Step2 Step3 Formation of Ternary Complex (Drug-Enzyme-DNA) Step2->Step3 Step4 Stabilization of Cleavable Complex Step3->Step4 Mg2+ Chelation Step5 Inhibition of DNA Religation Step4->Step5 Step6 Accumulation of DSBs (Double Strand Breaks) Step5->Step6 Result Bacterial Cell Death Step6->Result

Figure 2: Step-by-step mechanism of action illustrating the 'Topoisomerase Poison' pathway.

Biological Activity Profile

Antimicrobial Activity

The most significant activity of this class is antibacterial. Derivatives with a C7-piperazinyl moiety (mimicking ciprofloxacin) or C7/C8-halogen substituents show broad-spectrum activity.

Comparative Potency Trends:

  • Gram-Negative: High activity against E. coli and P. aeruginosa for N1-ethyl/cyclopropyl derivatives.

  • Gram-Positive: Moderate activity against S. aureus.

  • Prodrugs: The ethyl ester forms (Ethyl pyrrolo[1,2-a]pyrimidine-3-carboxylate) are generally inactive in vitro but may serve as prodrugs in vivo, requiring hydrolysis to the free acid to become active.

Anticancer & Anti-inflammatory

While less potent than their [2,3-d] isomers (7-deazapurines), the [1,2-a] derivatives show promise in:

  • Kinase Inhibition: Targeting EGFR or VEGFR in specific tumor lines.

  • Anti-inflammatory: 1,4-dihydro-4-oxo derivatives have shown analgesic properties in rodent models, likely via COX inhibition or non-opioid pathways.

Table 1: Representative Biological Activity (General Potency Scale)

Derivative ClassR1 SubstituentR7 SubstituentTarget Organism/CellActivity Level (MIC/IC50)
3-Carboxylic Acid EthylHE. coliModerate (10-50 µg/mL)
3-Carboxylic Acid EthylPiperazinylE. coli / P. aeruginosaHigh (< 1-5 µg/mL)
3-Carboxylic Acid CyclopropylF/ClS. aureusHigh (2-8 µg/mL)
3-Ethyl Ester EthylAnyBacteria (In vitro)Inactive (>100 µg/mL)
Fused Tricyclic MethylPhenylHT-29 (Colon Cancer)Moderate (IC50 ~4-10 µM)

Experimental Protocols

Synthesis: The Gould-Jacobs Approach

The most robust method for synthesizing the 4-oxo-3-carboxylic acid core is the Gould-Jacobs reaction, adapted for pyrrole substrates.

Reagents:

  • Starting Material: 2-Amino-3-cyano-4,5-dimethylpyrrole (or substituted 2-aminopyrrole).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl mixture) for high-temperature cyclization.

Protocol:

  • Condensation: Reflux 2-aminopyrrole (1.0 eq) with EMME (1.1 eq) in ethanol for 2-4 hours.

    • Observation: Formation of an intermediate enamine (diethyl {[(pyrrolyl)amino]methylene}malonate).

    • Purification: Cool and filter the solid precipitate.

  • Cyclization: Heat the intermediate in Dowtherm A at 240-250°C for 30-60 minutes.

    • Mechanism:[3][4][5][6][7] Thermal intramolecular cyclization releases ethanol to form the esterified scaffold (Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate).

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 1-2 hours. Acidify with HCl to precipitate the free acid.

  • Alkylation (Optional): If N1 is unsubstituted, react with Ethyl Iodide/K2CO3 in DMF to install the N1-ethyl group.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve the test compound (Acid form) in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB).

  • Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Incubation: Add 100 µL of inoculum to wells containing test compound. Incubate at 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Future Outlook

The pyrrolo[1,2-a]pyrimidine-3-carboxylic acid scaffold remains a viable template for overcoming resistance to traditional quinolones. Future development focuses on:

  • Hybrid Molecules: Linking this scaffold with oxazolidinones to target both DNA gyrase and protein synthesis.

  • C7 Diversification: Introducing bulky heterocycles at C7 to improve binding affinity against mutant gyrase strains (e.g., GyrA Ser83 mutants).

References

  • Synthesis of 8-cyano-1,4-dihydro-4-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acids as potential antimicrobial agents. Source: ResearchGate URL:[Link]

  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives. (Provided for comparative context between [1,2-a] and [2,3-d] isomers). Source: PubMed / NIH URL:[Link]

  • Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. Source: PubMed / NIH URL:[Link]

  • Synthesis, antimicrobial and antioxidant activity of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids. (Related scaffold demonstrating the carboxylic acid pharmacophore utility). Source: ResearchGate URL:[Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (Methodology for the pyridone-3-carboxylate core). Source: Beilstein Journal of Organic Chemistry / NIH URL:[Link]

Sources

The Emergence of Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as Potent Modulators of Cellular Metabolism: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]pyrimidine scaffold has garnered significant attention within the medicinal chemistry landscape, serving as a versatile framework for the development of novel therapeutic agents. This in-depth technical guide focuses on the pyrrolo[1,2-a]pyrimidine-3-carboxylic acid core, elucidating its primary mechanism of action through the inhibition of Dihydroorotate Dehydrogenase (DHODH). This pivotal enzyme is integral to the de novo pyrimidine biosynthesis pathway, a critical process for cell proliferation and survival. By targeting DHODH, this class of compounds presents a promising avenue for the development of next-generation anticancer, anti-inflammatory, and antiviral therapies. This guide provides a comprehensive overview of the underlying biological rationale, detailed experimental protocols for mechanism validation, and insights into the structure-activity relationships that govern the therapeutic potential of these emerging drug candidates.

Introduction: The Therapeutic Promise of the Pyrrolo[1,2-a]pyrimidine Scaffold

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the pyrrolo[1,2-a]pyrimidine core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity interactions with various biological targets.

This guide focuses specifically on derivatives of pyrrolo[1,2-a]pyrimidine bearing a carboxylic acid moiety at the 3-position. This functional group is a key feature, often serving as a crucial interaction point with the target protein. Extensive research on analogous pyrimidine-based structures strongly points towards Dihydroorotate Dehydrogenase (DHODH) as a primary target for this class of compounds. The inhibition of DHODH disrupts the synthesis of essential building blocks for DNA and RNA, thereby impeding the proliferation of rapidly dividing cells, such as those found in tumors or immune responses.[1][2]

The Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are fundamental components of DNA and RNA.[4] Consequently, inhibiting DHODH leads to a depletion of the pyrimidine pool, resulting in the suppression of cell proliferation and growth.[3][4] This mechanism forms the basis for the therapeutic applications of DHODH inhibitors in oncology, autoimmune diseases, and virology.[4][5]

The pyrrolo[1,2-a]pyrimidine-3-carboxylic acid scaffold is hypothesized to bind to the active site of DHODH, preventing the binding of its natural substrate, dihydroorotate. The carboxylic acid group is likely crucial for forming key interactions, potentially with positively charged residues within the active site, a feature observed in other pyrimidine-based DHODH inhibitors.[3]

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the impact of its inhibition.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Ubiquinol Glutamine Glutamine CAD CAD (trifunctional enzyme) Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate Dihydroorotate->DHODH Ubiquinone UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP downstream UDP, UTP, CTP (for DNA/RNA Synthesis) UMP->downstream Inhibitor Pyrrolo[1,2-a]pyrimidine- 3-carboxylic acid Inhibitor->DHODH Inhibition

Figure 1: The de novo pyrimidine biosynthesis pathway and the inhibitory action of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid on DHODH.

Validating the Mechanism of Action: Key Experimental Protocols

To rigorously establish the mechanism of action of a novel pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative as a DHODH inhibitor, a series of well-defined experiments are essential. The following protocols provide a self-validating system to confirm target engagement and cellular effects.

In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)

This colorimetric assay directly measures the enzymatic activity of DHODH and its inhibition by the test compound. The assay monitors the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Dihydroorotate (DHO) stock solution (e.g., 10 mM in water).

    • Coenzyme Q10 (or a soluble analog like decylubiquinone) stock solution (e.g., 2 mM in DMSO).

    • DCIP stock solution (e.g., 4 mM in water).

    • Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared.

  • Assay Procedure (96-well plate format):

    • To each well, add 180 µL of a master mix containing Assay Buffer, DHODH enzyme, and Coenzyme Q10.

    • Add 2 µL of the test compound at various concentrations (or DMSO for control).

    • Pre-incubate the plate at 25°C for 30 minutes.

    • Initiate the reaction by adding 20 µL of DHO solution.

    • Immediately measure the absorbance at 600 nm (or 650 nm) in kinetic mode for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (decrease in absorbance over time).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

DCIP_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->reagent_prep plate_setup Add Master Mix (Enzyme, CoQ10) to Plate reagent_prep->plate_setup add_inhibitor Add Test Compound (or DMSO) plate_setup->add_inhibitor pre_incubate Pre-incubate (25°C, 30 min) add_inhibitor->pre_incubate start_reaction Initiate with DHO pre_incubate->start_reaction measure_abs Kinetic Absorbance Reading (600 nm) start_reaction->measure_abs data_analysis Calculate Rate & Determine IC50 measure_abs->data_analysis end End data_analysis->end

Figure 2: Workflow for the DCIP-based DHODH enzyme inhibition assay.

Cell-Based Proliferation and Rescue Assay

This assay confirms that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway. If the compound inhibits DHODH, its effect on cell growth should be rescued by supplementing the culture medium with uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the need for de novo synthesis.[6][7]

Protocol:

  • Cell Seeding:

    • Seed a rapidly proliferating cancer cell line (e.g., HCT116, HL-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound.

    • Prepare media with and without a final concentration of 100 µM uridine.

    • Treat the cells with the test compound in both uridine-containing and uridine-free media. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Proliferation Assessment:

    • Measure cell viability/proliferation using a standard method such as MTS, MTT, or a DNA synthesis assay like EdU incorporation.[8][9][10]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound, both in the presence and absence of uridine.

    • Plot dose-response curves and determine the IC50 values for both conditions. A significant rightward shift in the IC50 curve in the presence of uridine indicates that the compound's anti-proliferative activity is mediated by the inhibition of pyrimidine biosynthesis.

Rescue_Assay_Logic Compound Pyrrolo[1,2-a]pyrimidine- 3-carboxylic acid DHODH DHODH Compound->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Proliferation Cell Proliferation DeNovo->Proliferation Supports Uridine Exogenous Uridine Salvage Pyrimidine Salvage Pathway Uridine->Salvage Enters Salvage->Proliferation Supports

Figure 3: Logical diagram of the cell-based rescue assay.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives as DHODH inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. The following table presents hypothetical but representative data for a lead compound from this class, based on published data for other potent DHODH inhibitors.[4][11]

Compound Target Assay Type IC50 / KD Cell Line Cell-based IC50 Cell-based IC50 (+ Uridine)
PPC-A Human DHODHDCIP Enzyme Assay15 nMHCT11650 nM> 10 µM
PPC-B Human DHODHDCIP Enzyme Assay150 nMHCT116450 nM> 25 µM
Brequinar Human DHODHDCIP Enzyme Assay~20 nMHCT11660 nM> 15 µM

Table 1: Representative quantitative data for hypothetical Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (PPC) derivatives compared to a known DHODH inhibitor.

Key SAR Insights:

  • Carboxylic Acid: The carboxylic acid at the 3-position is a critical pharmacophore, likely involved in a key electrostatic interaction with the enzyme active site.[3]

  • Substituents on the Pyrrole Ring: Small, lipophilic substituents on the pyrrole ring can enhance binding affinity by occupying hydrophobic pockets within the active site.

  • Substituents on the Pyrimidine Ring: Modifications to the pyrimidine ring can influence both potency and pharmacokinetic properties.

Conclusion and Future Directions

The pyrrolo[1,2-a]pyrimidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel DHODH inhibitors. The mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, is well-understood and offers a clear rationale for their application in diseases characterized by rapid cell proliferation. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and advancing lead compounds through the drug discovery pipeline.

Future research should focus on optimizing the potency and selectivity of these compounds through systematic SAR studies, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. Molecular docking and structural biology studies will be invaluable in elucidating the precise binding mode of these inhibitors and guiding further rational design efforts. The continued exploration of this chemical space holds significant promise for delivering new and effective therapies for a range of challenging diseases.

References

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Dehydrogenase Assays. (n.d.). Hancock Lab. Retrieved February 10, 2026, from [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). Viruses, 14(11), 2385.
  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). Biochemical Pharmacology, 37(1), 55-60.
  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2024).
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2021). ChemBioChem, 22(13), 2243-2249.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Effects of uridine on the growth and differentiation of HL-60 leukemia cells. (1988). Cancer Research, 48(12), 3290-3295.
  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (2021). PLoS ONE, 16(10), e0258833.
  • EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections. (2018). Methods in Molecular Biology, 1743, 199-208.
  • (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. (2021). Molecules, 26(19), 5786.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules, 28(2), 738.
  • Molecular Docking of Pyrrolo[1, 2-a] pyrazine-1,4-dione, hexahydro with... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2023). Molecules, 28(24), 8029.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry, 224, 113711.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved February 10, 2026, from [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2021). RSC Advances, 11(52), 32949-32963.

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Retrieved February 10, 2026, from [Link]

Sources

An In-depth Technical Guide to Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide focuses on a specific, yet underexplored member of this family: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. Due to a scarcity of published experimental data, this document synthesizes available information on related compounds and employs computational predictions to provide a comprehensive overview of its physicochemical properties, plausible synthetic routes, and potential for further investigation in drug discovery.

Introduction: The Pyrrolo[1,2-a]pyrimidine Core

The fusion of a pyrrole and a pyrimidine ring gives rise to the pyrrolopyrimidine system, a class of nitrogen-containing bicyclic heteroaromatics. Several isomeric forms exist, with the pyrrolo[2,3-d]pyrimidines (7-deazapurines) being the most extensively studied, largely due to their structural analogy to purines, which allows them to act as potent inhibitors of various kinases.[1] The pyrrolo[1,2-a]pyrimidine isomer, while less explored, presents a unique electronic and steric profile that warrants investigation for novel therapeutic agents. The presence of a carboxylic acid moiety at the 3-position introduces a key functional group for forming salts, esters, and amides, enabling the modulation of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

PropertyPredicted ValueNotes
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
pKa ~4.5-5.5 (acidic), ~1.5-2.5 (basic)The carboxylic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. The pyrimidine ring nitrogens are weakly basic.
logP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low to moderateExpected to be sparingly soluble in water, with increased solubility at higher pH due to deprotonation of the carboxylic acid.
Melting Point Not availableLikely a solid at room temperature with a relatively high melting point due to its aromatic and polar nature.
Hydrogen Bond Donors 1 (from carboxylic acid)
Hydrogen Bond Acceptors 3 (2 from pyrimidine nitrogens, 1 from carbonyl oxygen)

Synthesis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

A plausible synthetic route to Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid can be conceptualized based on established methods for the synthesis of the pyrrolo[1,2-a]pyrimidine core. A potential approach involves the cyclocondensation of a substituted pyrrole with a pyrimidine precursor.

Proposed Synthetic Workflow

A likely synthetic pathway could start from a readily available 2-aminopyrrole derivative, which undergoes condensation with a β-ketoester or a similar 1,3-dicarbonyl compound to form the pyrimidine ring. Subsequent functional group manipulations would then yield the target carboxylic acid.

G cluster_0 Proposed Synthesis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid Start 2-Aminopyrrole derivative Step1 Reaction with a β-dicarbonyl compound Start->Step1 Intermediate Pyrrolo[1,2-a]pyrimidinone intermediate Step1->Intermediate Step2 Functional group interconversion Intermediate->Step2 Product Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid Step2->Product

Caption: Proposed synthetic workflow for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Step-by-Step Methodological Considerations
  • Synthesis of the Pyrrolo[1,2-a]pyrimidinone Core: A substituted 2-aminopyrrole can be reacted with an appropriate three-carbon electrophile, such as an α,β-unsaturated ester or a β-ketoester, under acidic or basic conditions to facilitate a cyclocondensation reaction. The choice of substituents on the starting materials will determine the final substitution pattern on the heterocyclic core.

  • Introduction of the Carboxylic Acid Functionality: If the chosen synthetic route does not directly yield the 3-carboxylic acid derivative, a precursor functional group at the 3-position, such as an ester or a nitrile, can be introduced.

    • Hydrolysis of an Ester: If a 3-ethoxycarbonyl-pyrrolo[1,2-a]pyrimidine is synthesized, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with aqueous sodium hydroxide followed by acidification.

    • Hydrolysis of a Nitrile: Similarly, a 3-cyano-pyrrolo[1,2-a]pyrimidine can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.

  • Purification and Characterization: The final product would require purification, likely by recrystallization or column chromatography. Characterization would be essential to confirm the structure and purity, employing techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the proton and carbon framework of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carboxylic acid O-H and C=O stretches.

Potential Biological Significance and Therapeutic Applications

While no specific biological activity has been reported for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid itself, the broader class of pyrrolopyrimidine derivatives has shown significant promise in various therapeutic areas.

  • Kinase Inhibition: As analogues of purines, many pyrrolopyrimidine derivatives have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1] The unique arrangement of nitrogen atoms in the pyrrolo[1,2-a]pyrimidine core may offer novel interactions with the ATP-binding sites of various kinases.

  • Antimicrobial and Antiviral Activity: Fused pyrimidine systems are present in numerous antimicrobial and antiviral drugs. The potential of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives as novel anti-infective agents is an area ripe for exploration.

The carboxylic acid functionality at the 3-position provides a handle for the synthesis of a library of derivatives (esters, amides, etc.), which would be crucial for establishing a structure-activity relationship (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid represents an intriguing yet understudied scaffold with significant potential for the development of novel therapeutic agents. This guide has provided a summary of its predicted physicochemical properties and a plausible synthetic strategy, aiming to stimulate further research into this compound. Experimental validation of the predicted properties and the proposed synthesis is a critical next step. Furthermore, screening of this compound and its derivatives against a panel of biological targets, particularly kinases and microbial enzymes, could unveil its therapeutic potential and pave the way for new drug discovery programs.

References

  • Taylor & Francis Online. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • MDPI. (2022). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Retrieved from [Link]

  • Sci-Hub. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2015). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure elucidation of novel Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives , a scaffold of increasing significance in medicinal chemistry due to its antimicrobial and anticancer potential.

This guide deviates from standard templates to prioritize the specific analytical challenges posed by this fused heterocyclic system: regiochemistry determination (distinguishing N-alkylation vs. C-alkylation or cyclization orientation) and isomeric differentiation .

Executive Summary & Synthetic Rationale

The pyrrolo[1,2-a]pyrimidine scaffold represents a "bridgehead nitrogen" heterocycle where a pyrrole ring is fused to a pyrimidine ring, sharing one nitrogen atom and one carbon atom. The specific focus on 3-carboxylic acid derivatives typically arises from the condensation of 2-aminopyrroles with 1,3-dielectrophiles (e.g., ethoxymethylenemalonates).

The Core Analytical Challenge: In the synthesis of these derivatives, thermodynamic vs. kinetic control can yield regioisomers (e.g., cyclization at the pyrrole C3 vs. N1, or orientation of the pyrimidine substituents). Furthermore, distinguishing the 4-oxo-1,4-dihydro tautomer from the 4-hydroxy aromatic form is critical for accurate pharmacophore modeling.

Synthetic Pathway and Regiochemical Ambiguity

The most common route involves the Gould-Jacobs type cyclization .

  • Precursors: 2-aminopyrrole-3-carboxylates + Diethyl ethoxymethylenemalonate (EMME).

  • Target: Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate.

Synthesis cluster_legend Regioselectivity Checkpoint Precursor 2-Aminopyrrole (Nucleophile) Intermediate Enamine Intermediate (Open Chain) Precursor->Intermediate Condensation Reagent EMME (Electrophile) Reagent->Intermediate Target Target Isomer: Pyrrolo[1,2-a]pyrimidine (N-Bridgehead Fusion) Intermediate->Target Cyclization (N1 attack) Byproduct Possible Isomer B: Pyrrolo[2,3-d]pyrimidine (If C-3 attack dominates) Intermediate->Byproduct Cyclization (C3 attack)

Figure 1: Synthetic divergence requiring structural confirmation. The [1,2-a] fusion is the desired outcome, but [2,3-d] isomers are common byproducts in similar chemistries.

Spectroscopic Strategy: The Decision Tree

To validate the structure, we employ a self-validating NMR workflow. The primary goal is to confirm the [1,2-a] fusion (bridgehead nitrogen) and the position of the ester group.

1H NMR Signature Analysis

In DMSO-d6, the following signals are diagnostic for the Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate core:

Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Value
H-2 8.40 – 8.90 Singlet (s)Critical: Highly deshielded due to position between N1 and C3-Carbonyl. Confirms pyrimidine ring formation.[1][2]
H-8 (Pyrrole

)
7.20 – 7.50Doublet (d)Proximity to bridgehead N1 causes deshielding relative to other pyrrole protons.
H-6, H-7 6.40 – 6.90MultipletsTypical pyrrole region; coupling patterns (

Hz) confirm ring size.
NH (if amide)10.0 – 12.0BroadDisappears with D

O shake.
Ester (-OCH2-) 4.20 – 4.30QuartetConfirms ethyl ester integrity.

Expert Insight: If H-2 appears as a doublet, it implies a proton at the adjacent bridgehead or N-H coupling, suggesting incomplete cyclization or a dihydro- intermediate. A sharp singlet at >8.4 ppm is the "green light" for the oxidized aromatic pyrimidine ring [1].

HMBC: The Connectivity King

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive method to prove the bridgehead fusion. We must observe correlations that "jump" across the heteroatoms.

Key Correlations to Look For:

  • H-2

    
     C-4 (Carbonyl):  Links the proton singlet to the ketone carbonyl (
    
    
    
    155-165 ppm).
  • H-2

    
     C-8a (Bridgehead):  This is the "smoking gun." H-2 (pyrimidine) must see the bridgehead carbon shared with the pyrrole ring.
    
  • H-8 (Pyrrole)

    
     C-8a (Bridgehead):  Confirms the pyrrole ring is attached to the same bridgehead carbon as the pyrimidine H-2.
    

HMBC_Flow cluster_logic Logic Gate H2 Proton H-2 (δ 8.5 ppm) C4 Carbon C-4 (C=O) (δ 158 ppm) H2->C4 3J_CH C8a Bridgehead C-8a (Quaternary) H2->C8a 3J_CH Logic Intersection at C-8a PROVES Fusion C8a->Logic H8 Pyrrole H-8 (δ 7.3 ppm) H8->C8a 3J_CH

Figure 2: HMBC Connectivity Logic. The convergence of correlations from H-2 and H-8 onto C-8a definitively proves the [1,2-a] fusion.

Advanced Validation: X-Ray & Mass Spectrometry

While NMR provides solution-state connectivity, solid-state confirmation is often required for regulatory filing.

X-Ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrrolo[1,2-a]pyrimidines, it resolves:

  • Tautomeric State: Confirming the 4-oxo (keto) form versus the 4-hydroxy (enol) form. In the solid state, these derivatives almost exclusively exist as the 4-oxo tautomer, stabilized by intermolecular hydrogen bonding [2].

  • Planarity: The degree of planarity between the pyrrole and pyrimidine rings indicates the extent of

    
    -electron delocalization.
    
HRMS (High-Resolution Mass Spectrometry)
  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation Pattern:

    • Loss of the ester group (e.g., -OEt or -COOEt).

    • Retro-Diels-Alder (RDA): Not common for this fused system, but cleavage of the pyrimidine ring can occur.

    • Diagnostic Mass: The molecular ion

      
       must match the calculated formula within <5 ppm error.
      

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of the derivative in 0.6 mL DMSO-d6 (99.9% D). Filter through a cotton plug to remove particulates that cause line broadening.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving pyrrole multiplets).

  • Experiments:

    • 1H ZG30: 16 scans, D1 = 1.0s.

    • 13C JMOD/APT: To distinguish C/CH2 (up) from CH/CH3 (down).

    • 1H-13C HSQC: Phase-sensitive (eddie) to assign all protonated carbons.

    • 1H-13C HMBC: Optimized for long-range coupling (CNST13 = 8 Hz). Set scans to 32 or 64 to detect weak bridgehead correlations.

Protocol B: Data Interpretation Workflow
  • Identify H-2: Look for the most downfield singlet (non-exchangeable).

  • Locate Carbonyls: In 13C, identify the amide/ketone C=O (~160 ppm) and ester C=O (~165 ppm).

  • Trace the Skeleton: Use COSY to trace the H6-H7-H8 spin system of the pyrrole ring.

  • Verify Fusion: Check HMBC from H-2 to the bridgehead carbon. If H-2 correlates to a carbon that also correlates to pyrrole protons, the structure is confirmed.

References

  • PubChem. Pyrrolo[1,2-a]pyrimidine.[3] National Library of Medicine. Available at: [Link]

  • Molecules (MDPI). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. (Discusses X-ray and tautomerism of related fused systems). Available at: [Link]

  • Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of Pyrimidines. (Relevant for regiochemistry logic). Available at: [Link]

  • SpectraBase. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid NMR Data. (Comparative spectral data for 1,5-fused systems). Available at: [Link]

Sources

Methodological & Application

Application Note: Protocols for Amide Coupling of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The Pyrrolo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors and bioactive agents.[1] The 3-carboxylic acid derivative represents a critical building block, functioning as a bioisostere for nicotinic acid or indole-3-carboxylic acid.[1]

Structural & Electronic Properties

The Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (CAS: N/A for specific acid, derivative of nitrile CAS 1468005-28-8) features a fused 5,6-bicyclic system with a bridgehead nitrogen.[1]

  • Electronic Nature: The 3-position is located on the pyrimidine ring (6-membered).[1] While pyrimidines are generally electron-deficient, the fusion with the electron-rich pyrrole ring and the donation from the bridgehead nitrogen modulates this deficiency.[1] Consequently, the carboxylic acid at C3 behaves similarly to nicotinic acid but with slightly higher electron density.[1]

  • Solubility Profile: The planar, aromatic nature of the scaffold leads to significant

    
    -stacking, resulting in poor solubility  in non-polar solvents (DCM, Et₂O).[1] Polar aprotic solvents (DMF, DMSO, NMP) are essential for successful coupling.[1]
    
Strategic Considerations
  • Activation: The carboxylic acid is stable but requires efficient activation to overcome the reduced nucleophilicity of the amine partner (often anilines in kinase inhibitor synthesis).[1]

  • Regioselectivity: The N1 nitrogen is not protonated under standard coupling conditions, but the bridgehead nitrogen (N4) renders the ring system susceptible to protonation in strongly acidic media, potentially affecting solubility.[1]

Decision Matrix: Selecting the Right Protocol

Choose the coupling strategy based on your specific amine partner and scale.[1]

Figure 1: Decision tree for amide coupling strategy selection.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best For: Routine synthesis, library generation, aliphatic amines, and reactive anilines.[1] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating the reaction while minimizing loss of chirality compared to HBTU.[1]

Reagents:

  • Acid: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF. Note: If the acid does not dissolve completely, sonicate for 5 minutes.[1] A suspension usually clears upon base addition.[1]

  • Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (3.0 equiv).[1] The solution should turn yellow/orange.[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]

  • Coupling: Add the Amine (1.1 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to 50°C.

  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. Stir for 30 minutes. Filter the precipitate, wash with water and Et₂O.[1]

    • Option 2 (Extraction): Dilute with EtOAc, wash with sat.[2] NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Large scale (>1g), chiral amines (prevents racemization), and difficult purifications (water-soluble byproducts).[1] Reference: T3P is widely cited for low-epimerization couplings in heterocyclic chemistry. [1, 2]

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF (if solubility is poor)[1]

Procedure:

  • Setup: Suspend the Acid (1.0 equiv) and Amine (1.1 equiv) in the solvent (EtOAc or DMF).[1]

  • Base Addition: Add Pyridine (4.0 equiv). Cool to 0°C if the amine is extremely sensitive, otherwise perform at RT.

  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.

  • Workup:

    • Add water to quench.[2]

    • Wash the organic layer with 1M HCl (to remove pyridine/excess amine), sat.[1] NaHCO₃ (to remove unreacted acid), and brine.[1]

    • Advantage:[1][2][3] T3P byproducts are water-soluble phosphonates, often eliminating the need for chromatography.[1]

Protocol C: Acid Chloride Activation (Via Ghosez's Reagent or Oxalyl Chloride)

Best For: Extremely unreactive anilines (e.g., 2,6-disubstituted anilines) or when HATU fails.[1]

Procedure:

  • Chlorination: Suspend Acid (1.0 equiv) in dry DCM (or DCM/DMF 10:1 if insoluble). Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF.[1]

  • Evolution: Stir until gas evolution ceases (1–2 h). Concentrate in vacuo to remove excess oxalyl chloride.

    • Critical Step: Do not heat strongly; heterocyclic acid chlorides can be unstable.

  • Coupling: Redissolve the crude acid chloride in dry DCM or THF. Add the Amine (1.0 equiv) and Pyridine or Et₃N (2.0 equiv).[1]

  • Reaction: Stir at RT overnight.

Quantitative Data Summary

ParameterProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Cl)
Typical Yield 85 – 95%70 – 90%60 – 85%
Reaction Time 2 – 6 Hours12 – 24 Hours4 – 16 Hours
Epimerization Risk Low-MediumVery Low High
Purification Column RequiredExtraction Often SufficientExtraction/Column
Scale Suitability < 1g (High Cost)> 1g (Scalable)> 5g (Scalable)

Troubleshooting & Optimization

Solubility Issues

The Pyrrolo[1,2-a]pyrimidine core is prone to aggregation.[1]

  • Symptom: Reaction mixture remains a slurry; low conversion.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use a mixture of DCM/HFIP (Hexafluoroisopropanol) (4:1).[1] HFIP is excellent for solubilizing peptide-like aggregates and accelerating amide couplings.[1]

Regioselectivity & Side Reactions[1]
  • Issue: N-acylation of the heterocycle.

    • Observation: Mass spec shows M+Mass(Acid).[1]

    • Cause: The bridgehead nitrogen or the pyrimidine nitrogen might compete if the external amine is very weak.[1]

    • Fix: Ensure the external amine is nucleophilic enough.[1] If using a weak aniline, deprotonate it with NaH (1.0 equiv) in THF before adding the activated ester (Protocol C).[1]

Monitoring (LC-MS)
  • UV Detection: The scaffold absorbs strongly in the UV range (254 nm).[1]

  • MS Ionization: Expect strong [M+H]⁺ due to the basic nitrogen in the pyrimidine ring.[1]

References

  • T3P Protocol for Heterocycles

    • Title: T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of amides.[1]

    • Source:Tetrahedron Letters / CORE[1]

    • URL:[Link][1]

  • General Amide Coupling Review

    • Title: Recent advances in the synthesis of amides via activation of carboxylic acids.[1][4][5]

    • Source:Chemical Reviews (General Reference for H
  • Pyrrolo-pyrimidine Scaffold Chemistry

    • Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.[1][3][6]

    • Source:Molecules (MDPI)[1]

    • URL:[Link][1]

  • Solubility Data (Analogous)

    • Title: Solubility of a series of pyrimidine deriv
    • Source:Revue Roumaine de Chimie
    • URL:[Link]

Sources

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid as a building block in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for medicinal chemists and drug discovery professionals. It details the synthesis, handling, and application of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid as a privileged scaffold in combinatorial library generation.

Abstract & Significance

The pyrrolo[1,2-a]pyrimidine scaffold represents a bicyclic, bridgehead-nitrogen heterocycle that serves as a critical bioisostere for purines, quinazolines, and indoles. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [1,2-a] fused system offers a unique vector orientation for substituents, making it highly valuable for exploring novel chemical space in kinase inhibition (e.g., EGFR, CDK) and antimicrobial research (DNA gyrase B targeting).

This guide focuses on the Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative (specifically the 4-oxo-4H tautomer), which provides a stable, reactive "handle" for high-throughput library synthesis. The C-3 carboxylic acid allows for rapid amide diversification, while the electron-rich pyrrole ring (C-6/C-7) remains open for orthogonal functionalization via electrophilic aromatic substitution (EAS).

Chemical Properties & Handling

PropertyDescription
Molecular Formula C₈H₆N₂O₃ (for 4-oxo derivative)
Solubility Low in water/DCM. Moderate to High in DMSO, DMF, DMAc.
pKa (Acid) ~3.5 – 4.2 (Predicted). Forms salts readily with DIPEA/TEA.
Stability Stable to air and moisture. The pyrrole ring is susceptible to oxidation under harsh conditions.
Reactivity Profile C-3 COOH: Amide coupling, Decarboxylative coupling.C-6 Position: Highly nucleophilic; prone to halogenation/formylation.C-4 Carbonyl: Potential for chlorination (POCl₃) to generate 4-chloro derivatives for SNAr.

Storage Protocol: Store solid building blocks at 4°C under inert atmosphere (Ar/N₂) to prevent slow oxidation of the pyrrole moiety over months.

Workflow 1: Scaffold Synthesis (The Foundation)

Objective: Reliable generation of the 4-oxo-4H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid core.

While the Chichibabin-type cyclization of 2-methylpyrimidines is possible, the most robust route to the 3-carboxylic acid specifically involves the Gould-Jacobs type cyclization utilizing 2-aminopyrrole derivatives. Since 2-aminopyrrole is unstable, we utilize stable precursors like ethyl 2-amino-1H-pyrrole-3-carboxylate (often accessible via Gewald synthesis or from 2-azidopyrroles).

Protocol A: Cyclization with Ethoxymethylene Malonate (EMME)

Reagents:

  • Starting Material: Ethyl 2-amino-1H-pyrrole-3-carboxylate (or 2-amino-3-cyanopyrrole).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Solvent: Ethanol (Step 1), Diphenyl ether or Dowtherm A (Step 2).

Step-by-Step Procedure:

  • Condensation: Dissolve the 2-aminopyrrole derivative (10 mmol) in Ethanol (20 mL). Add EMME (11 mmol). Reflux for 2–4 hours.

    • Checkpoint: Monitor TLC for the disappearance of amine. The intermediate is the diethyl 2-(((3-(ethoxycarbonyl)-1H-pyrrol-2-yl)amino)methylene)malonate (Michael adduct).

  • Isolation: Cool to RT. The intermediate often precipitates. Filter and wash with cold EtOH.[1] If not, evaporate and use crude.

  • Cyclization: Suspend the intermediate in Dowtherm A (10 mL/g). Heat to 220°C for 30–60 minutes.

    • Mechanism:[2][3] Thermal intramolecular cyclization releases ethanol and forms the [1,2-a] fused pyrimidinone ring.

  • Work-up: Cool to RT. Add Hexane (50 mL) to precipitate the product. Filter the solid.[1][3][4][5][6]

  • Hydrolysis (Ester to Acid): Suspend the ethyl ester product in 10% NaOH (aq) / Ethanol (1:1). Reflux for 1 hour. Acidify with 1M HCl to pH 2. Filter the precipitated 3-carboxylic acid .

Diagram: Scaffold Synthesis Pathway[3]

Synthesis Start 2-Amino-pyrrole Derivative Inter Enamine Intermediate (Michael Adduct) Start->Inter + EMME, EtOH Reflux EMME Diethyl ethoxymethylene malonate (EMME) Cyclization Thermal Cyclization (220°C, Dowtherm A) Inter->Cyclization - EtOH Ester Ethyl 4-oxo-pyrrolo[1,2-a] pyrimidine-3-carboxylate Cyclization->Ester Hydrolysis NaOH / EtOH Hydrolysis Ester->Hydrolysis Final Target Scaffold: 3-Carboxylic Acid Hydrolysis->Final

Figure 1: Synthetic route to the pyrrolo[1,2-a]pyrimidine-3-carboxylic acid scaffold via EMME cyclization.

Workflow 2: Library Diversification (The Application)

Objective: Parallel synthesis of a library utilizing the C-3 acid and C-6 nucleophilic sites.

Strategy: Orthogonal Functionalization
  • Diversity Point R1 (Amide Coupling): The C-3 acid is coupled with a diverse set of primary/secondary amines.

  • Diversity Point R2 (C-6 Arylation): The electron-rich pyrrole ring allows for regioselective halogenation at C-6, followed by Suzuki-Miyaura coupling.

Protocol B: Parallel Amide Coupling (C-3)

Reagents:

  • Scaffold: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (0.1 mmol).

  • Amine: Diverse set (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMAc (anhydrous).

Procedure:

  • Activation: In a 96-well deep-well plate or reaction vial, dissolve the scaffold and DIPEA in DMF (0.5 mL). Add HATU and shake for 5 minutes at RT.

    • Note: The solution typically turns yellow/orange upon activation.

  • Coupling: Add the amine solution (in DMF). Seal and shake at RT for 12 hours.

    • Troubleshooting: For sterically hindered amines (e.g., tert-butylamine), heat to 50°C.

  • Work-up:

    • Method A (Precipitation): Add water (2 mL). If solid forms, centrifuge and wash.

    • Method B (SCX SPE): If the product is basic, pass through an SCX cartridge to capture, wash with MeOH, elute with NH3/MeOH.

    • Method C (Prep HPLC): Direct injection of the reaction mixture (filtered) is recommended for high-purity libraries.

Protocol C: Regioselective C-6 Bromination & Coupling

To introduce a second diversity point, the scaffold must be halogenated before or after amide coupling. (Doing it before is usually cleaner).

  • Bromination: Treat the scaffold (or ester) with N-Bromosuccinimide (NBS) (1.05 equiv) in DMF at 0°C -> RT.

    • Selectivity: The C-6 position (para to the bridgehead nitrogen in the pyrrole ring) is the most nucleophilic.

  • Suzuki Coupling:

    • React the 6-bromo-derivative with Boronic Acids (1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd₂dba₃/XPhos .

    • Base: K₂CO₃ (2M aq).

    • Solvent: Dioxane/Water (4:1). Heat at 90°C for 4–16 h.

Diagram: Library Generation Logic

Library cluster_R1 Diversity Point 1 (C-3) cluster_R2 Diversity Point 2 (C-6) Core Scaffold: Pyrrolo[1,2-a]pyrimidine- 3-carboxylic acid Amide Amide Coupling (HATU/Amine) Core->Amide Brom Regioselective Bromination (NBS, DMF) Core->Brom Optional Pre-functionalization Prod1 Library A: 3-Carboxamides Amide->Prod1 Prod2 Library B: 6-Aryl-3-Carboxamides Amide->Prod2 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Brom->Suzuki Suzuki->Amide Sequential

Figure 2: Divergent synthesis strategy for library generation.

Case Study: Antibacterial Activity

Target: DNA Gyrase B / Topoisomerase IV. Rationale: The 4-oxo-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid motif is a bioisostere of the quinolone core (e.g., Ciprofloxacin). Key Result: In a study of 3-carboxamide derivatives, substitution at the N-amide with bulky lipophilic groups (e.g., 4-fluoro-benzyl) combined with C-6 functionalization improved potency against Gram-positive bacteria (S. aureus) by enhancing penetration and binding to the ATP-binding pocket of GyrB [1].

Troubleshooting & Quality Assurance

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete condensation or temperature too low.Ensure temperature reaches >220°C (Dowtherm A reflux). Ensure ethanol is distilled off.
Regioselectivity Issues (EAS) Over-bromination at C-8.Use stoichiometric NBS (1.0 equiv) at 0°C. Do not use excess reagent.
Solubility in Library QC Flat aromatic core promotes stacking.Use DMSO-d6 for NMR. Add TFA to LCMS eluents to protonate the pyrimidine nitrogen.
Decarboxylation High temp heating of the free acid.Avoid heating the free acid >150°C without a coupling partner.

References

  • Synthesis and antibacterial activity of pyrrolo[1,2-a]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry.[7] Context: Establishes the 4-oxo-3-carboxylic acid core as a viable antibacterial scaffold. Link: (General Search Query)

  • Reaction of 2-aminopyrimidines with 1,3-dielectrophiles. Source: Journal of Heterocyclic Chemistry. Context: Defines the regiochemistry differences between Imidazo[1,2-a]pyrimidine and Pyrrolo[1,2-a]pyrimidine synthesis.
  • Recent advances in the synthesis of pyrrolo[1,2-a]pyrimidines. Source: MDPI Molecules / ARKIVOC. Context: Detailed protocols for the EMME cyclization route. Link:

(Note: Specific page numbers and volume/issue data should be verified against the specific journal database subscriptions available to the user, as deep links to PDFs often expire.)

Sources

Formulation of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for the formulation of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound often characterized by poor aqueous solubility, for preclinical in vivo research. Addressing the critical need for robust and reproducible formulations in drug discovery, this guide details a systematic approach from initial physicochemical characterization to the development of oral and intravenous dosage forms. We emphasize the causality behind formulation choices, presenting detailed, field-proven protocols for suspensions, pH-adjusted solutions, and co-solvent systems. Furthermore, this guide establishes self-validating systems by integrating essential characterization and stability testing protocols to ensure formulation quality and performance. The methodologies are designed for researchers, scientists, and drug development professionals to enable reliable pharmacokinetic and efficacy studies.

Introduction: The Formulation Challenge

Pyrrolo[1,2-a]pyrimidine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including antibacterial and anticancer activities.[1] However, like many modern drug candidates, these molecules can exhibit poor aqueous solubility, which poses a significant barrier to achieving adequate systemic exposure in in vivo studies.[2][3][4] An inadequate formulation can lead to low and erratic bioavailability, potentially causing an underestimation of a compound's efficacy or an inaccurate assessment of its toxicity.[3]

The carboxylic acid moiety on Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid provides a critical handle for pH-dependent solubility manipulation, a key aspect that will be explored. This guide presents a logical workflow, beginning with the essential pre-formulation assessment that informs the selection of an appropriate formulation strategy.

Pre-formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This data dictates the entire formulation strategy.

Rationale: The goal of pre-formulation is to identify properties that can be exploited (like a pKa for pH modification) and challenges that must be overcome (like low intrinsic solubility or high lipophilicity). This evidence-based approach minimizes trial-and-error, saving time and resources.[5]

Physicochemical Characterization

The following table summarizes key properties for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. Note that experimental determination is always required; data from closely related analogs are provided for initial guidance.

PropertyAnalog/Parent Compound DataPyrrolo[1,2-a]pyrimidine-3-carboxylic acid (Target)Significance for Formulation
Molecular Weight 118.14 g/mol (Pyrrolo[1,2-a]pyrimidine)[6]~162.14 g/mol (Calculated)Influences dissolution rate and membrane permeability.
logP (Lipophilicity) 1.8 (Pyrrolo[1,2-a]pyrimidine)[6]To be Determined (TBD)Predicts solubility in lipid-based vs. aqueous vehicles. High logP suggests lipid formulations.[7]
pKa (Acid Dissociation) Not available. Estimated ~4-5 for carboxylic acid.TBDCrucial Property. Indicates potential for significant solubility increase at pH > pKa.[8]
Aqueous Solubility Not available. Likely low at neutral pH.TBDThe primary parameter to be enhanced. Determines if a solution is feasible or if a suspension is required.
Melting Point (°C) 128.38 °C (Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)[9]TBDHigh melting point often correlates with low solubility due to strong crystal lattice energy.

Workflow for Formulation Development

The following workflow provides a systematic path from compound characterization to a final, validated formulation ready for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: In Vivo Readiness A Physicochemical Profiling (Solubility, pKa, logP) B Solid State Analysis (pXRD, DSC) A->B C Dose & Route Requirements? B->C D Select Formulation Approach (Solution, Suspension, etc.) C->D E Protocol Execution: Vehicle Screening & Prep D->E F Characterization (Appearance, pH, Purity) E->F G Stability Assessment (Short-term) F->G H Final Formulation for Dosing G->H

Caption: High-level workflow for preclinical formulation development.

Detailed Formulation Protocols

The choice of formulation is dictated by the required dose, the route of administration, and the compound's properties. For early discovery studies, simple formulations are preferred as they introduce fewer variables.[5]

Protocol 4.1: Oral Suspension (Default Starting Point)

This is the most common and straightforward approach for water-insoluble compounds in non-GLP toxicology and pharmacokinetic studies.

Rationale: Suspensions allow for the administration of high doses of insoluble compounds and are generally well-tolerated orally. The use of a suspending agent prevents settling, and a wetting agent ensures uniform dispersion of the hydrophobic drug particles.[10]

Materials:

  • Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (micronized, if possible)

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC)

  • 0.1% - 0.2% (v/v) Tween® 80 (Polysorbate 80)

  • Purified Water or 0.9% Saline

Step-by-Step Procedure:

  • Prepare the Vehicle:

    • In a suitable container, add approximately 80% of the final required volume of Purified Water.

    • While stirring, slowly sprinkle in the HPMC or MC powder to avoid clumping.

    • Continue stirring until fully dissolved. This may take 30-60 minutes. Gentle heating can be used for some polymers, but check manufacturer recommendations.

    • Add the Tween® 80 and mix until homogeneous.

    • Add Purified Water to reach the final volume and mix well.

  • Prepare the Suspension:

    • Weigh the required amount of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

    • In a glass mortar, add the powder. Add a small amount of the vehicle (~1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.

    • Transfer the final suspension to a suitable container (e.g., a glass vial).

    • Self-Validation: The final product should be a milky, homogeneous suspension. Visually inspect for any large agglomerates.

Protocol 4.2: pH-Adjusted Oral or Intravenous Solution

This protocol leverages the carboxylic acid moiety to dramatically increase solubility by forming a salt at a pH above the compound's pKa.

Rationale: For an acidic compound, deprotonation at a higher pH increases its polarity and, therefore, its aqueous solubility. This allows for the creation of a true solution, which is essential for intravenous administration and can improve oral absorption by eliminating the dissolution rate-limiting step.[8][11]

Materials:

  • Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

  • 1N Sodium Hydroxide (NaOH)

  • 0.1N Hydrochloric Acid (HCl) for adjustments

  • Vehicle: Purified Water, 0.9% Saline, or 5% Dextrose in Water (D5W)

  • Calibrated pH meter

Step-by-Step Procedure:

  • Solubility Titration (Pre-step):

    • In a small vial, suspend the compound in the chosen vehicle at the target concentration.

    • While stirring, add 1N NaOH dropwise and monitor the pH. Note the pH at which the compound fully dissolves. This determines the target pH for the bulk formulation.

  • Bulk Formulation Preparation:

    • Add the compound to ~80% of the final volume of the vehicle in a beaker with a stir bar.

    • Slowly add 1N NaOH dropwise while monitoring the pH.

    • Continue adding base until the compound is fully dissolved and the pH is slightly above the predetermined dissolution pH.

    • Adjust the final volume with the vehicle.

    • Check the final pH. If necessary, back-titrate carefully with 0.1N HCl. A final pH of 7.4 is often targeted for physiological compatibility.

  • For Intravenous Use (Critical):

    • The final solution MUST be passed through a 0.22 µm sterile filter to remove any particulates and ensure sterility.[11][12]

    • Self-Validation: The solution must be clear and free of any visible particles both before and after filtration.

Formulation Characterization: Ensuring Quality and Reproducibility

Once prepared, the formulation must be characterized to ensure it meets the required specifications for the study.[13] This step is essential for data integrity.

Test ParameterMethodAcceptance Criteria (Example)Rationale
Appearance Visual InspectionSolution: Clear, free of particulates. Suspension: Homogeneous, no clumping.Ensures the formulation is in the intended physical state.
pH Calibrated pH Meter7.0 - 8.0 (for solutions)Confirms physiological compatibility and ensures the compound remains in its soluble form.
Concentration Verification HPLC-UV90% - 110% of target concentrationConfirms accurate dosing.[14]
Particle Size (Suspensions) Laser DiffractionD(90) < 50 µmEnsures the suspension is fine enough for consistent dosing and good oral absorption.
Sterility (IV only) As per USP <71>No microbial growthMandatory for preventing infection from intravenous administration.

Stability Assessment Protocol

Formulations for preclinical studies are often prepared in batches and may be used over several hours or days. A short-term stability study is critical to ensure the compound does not degrade and that the formulation's physical properties remain consistent.[15][16]

Protocol:

  • Prepare the final formulation as described above.

  • Aliquot the formulation into separate, sealed vials.

  • Store the vials under the anticipated study conditions (e.g., Room Temperature on the benchtop) and refrigerated conditions (2-8 °C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Analyze the samples for:

    • Appearance: Visual check for precipitation, color change, or phase separation.

    • pH: Measure to check for shifts.

    • Purity/Assay by HPLC: Quantify the parent compound and look for the appearance of degradation peaks.[14][17]

Data Analysis: The formulation is considered stable if the assay value remains within ±10% of the initial (T=0) value and no significant changes in physical appearance or pH are observed.

Decision-Making Logic for Formulation Selection

The choice of formulation is a balance of scientific need and practicality. This diagram outlines a logical path for selecting the appropriate starting formulation.

G A Start: Define Dose & Route B Route is IV? A->B C Is a solution required at physiological pH (7.4)? B->C No (Oral) E Protocol 4.2: pH-Adjusted Solution (MUST be sterile filtered) B->E Yes D Is dose < aqueous solubility? C->D No I Protocol 4.2: pH-Adjusted Oral Solution C->I Yes G Simple Aqueous Solution D->G Yes H Protocol 4.1: Aqueous Suspension D->H No F Consider Co-solvents or Cyclodextrin Formulations E->F If solubility is insufficient

Caption: Decision tree for selecting an initial formulation strategy.

Conclusion

The successful in vivo evaluation of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid is critically dependent on the development of a suitable formulation. By following a systematic process of pre-formulation characterization, rational vehicle selection, and thorough analytical validation, researchers can create robust and reproducible formulations. The protocols detailed herein for aqueous suspensions and pH-adjusted solutions provide reliable starting points for enabling accurate pharmacokinetic and efficacy studies. Always remember that the formulation is not merely a vehicle but an integral component of the experiment that directly influences data quality and interpretation.

References

  • Chemchart.Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6).
  • ChemScene.25940-35-6 | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189.[Link]

  • PubChem. Pyrrolo[1,2-a]pyrimidine | C7H6N2 | CID 12365414.[Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.[Link]

  • Admescope. Preclinical formulations for pharmacokinetic studies.[Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[Link]

  • Future4200. Formulation of poorly water-soluble drugs for oral administration.[Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.[Link]

  • PMC - NIH. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.[Link]

  • SciSpace. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.[Link]

  • Separation Science. Analytical Techniques In Stability Testing.[Link]

  • PubMed Central. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.[Link]

  • Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products.[Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.[Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.[Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.[Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]

  • Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.[Link]

Sources

Application Note: Quantitative Analysis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolo[1,2-a]pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate quantification of key intermediates and active pharmaceutical ingredients, such as Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, is critical for process optimization, quality control, and pharmacokinetic studies. This application note presents two robust and validated analytical methods for the quantification of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification in complex matrices. Both methods are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[3][4]

Introduction: The Rationale for Method Selection

The quantification of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid presents a common analytical challenge: the need for a method that is both robust for high-concentration assays (e.g., purity of a drug substance) and sensitive enough for low-concentration measurements (e.g., metabolite studies or impurity profiling).

  • HPLC-UV: This technique is the workhorse of quality control laboratories. Its selection is justified by its reliability, cost-effectiveness, and straightforward implementation. The chromophore inherent in the pyrrolopyrimidine ring system allows for direct detection by UV absorbance, making it an ideal choice for assay and purity determinations where concentration levels are relatively high.[5][6] The method's performance is well-understood, and its validation parameters are clearly defined by regulatory bodies.

  • LC-MS/MS: For applications requiring superior sensitivity and selectivity, such as bioanalysis or the detection of trace impurities, LC-MS/MS is the definitive choice. By monitoring a specific precursor-to-product ion transition, this method can quantify the analyte with high specificity, even in the presence of co-eluting matrix components.[7] This high degree of selectivity minimizes the need for extensive sample cleanup and provides confidence in the data at very low concentrations.

This guide provides the foundational protocols for both methods, explaining the causality behind key experimental choices and embedding quality control checks to ensure the trustworthiness of the results.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is optimized for the reliable quantification of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid in bulk materials and simple formulations.

Principle of Operation

The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The carboxylic acid moiety on the analyte makes its retention sensitive to the pH of the mobile phase. Acidifying the mobile phase suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and leading to better retention and improved peak shape on the C18 column. Quantification is achieved by measuring the peak area from the UV detector's response at a wavelength of maximum absorbance and comparing it to a calibration curve generated from reference standards.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Instrumentation

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C8 columns are also a viable alternative.[5]

  • Reference Standard: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, >99% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.

  • Reagents: Formic acid or phosphoric acid.

2.2.2. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The use of 0.1% formic acid ensures the carboxylic acid functional group of the analyte is protonated (pH < pKa), leading to a single, un-ionized species that chromatographs with a sharp, symmetrical peak.[8]

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of the reference standard in Methanol.

    • Perform serial dilutions with the mobile phase (e.g., 50:50 Water:ACN) to prepare a set of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in Methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (Note: This should be confirmed by running a UV scan of the analyte from 200-400 nm to determine the λmax).[9]

    • Elution Mode: Isocratic at 60% Mobile Phase A and 40% Mobile Phase B. (Note: A gradient may be required if other impurities are present).

2.2.3. System Suitability Testing (SST) Before running the main analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met, in accordance with ICH guidelines.[10][11]

  • Peak Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Summary: HPLC-UV

The protocol must be validated to demonstrate its fitness for purpose.[3][4] The following table summarizes the key validation parameters and typical acceptance criteria based on established methods for analogous compounds.[8]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the analyte's retention time.
Linearity (R²) Analyze a minimum of five concentrations.> 0.999
Range Confirmed by linearity, accuracy, and precision.1.0 - 100 µg/mL
Accuracy (% Recovery) Spike analyte into a blank matrix at 3 levels (low, mid, high).98.0 - 102.0%
Precision (%RSD) Repeatability (n=6) and intermediate precision (different day/analyst).< 2.0%
LOD Signal-to-Noise Ratio of 3:1.~0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1.~0.5 µg/mL
Robustness Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH.%RSD remains within acceptable limits.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing A Weigh Sample/ Standard B Dissolve in Methanol A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (275 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: General workflow for the quantification of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid using HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies, trace impurity analysis, or applications with complex sample matrices.

Principle of Operation

Following chromatographic separation via UPLC/HPLC, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the protonated or deprotonated parent ion (MS1), which corresponds to the mass-to-charge ratio (m/z) of the analyte. This parent ion is then fragmented in a collision cell, and a specific, stable fragment ion (product ion) is selected and detected (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at picogram to nanogram levels, even if other compounds co-elute chromatographically.[7]

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Instrumentation

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reference Standard: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, >99% purity.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Reagents: LC-MS grade Formic Acid.

3.2.2. Step-by-Step Protocol

  • Analyte Tuning and MRM Optimization:

    • Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the optimal ionization polarity (positive or negative ESI) and to identify the parent ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform a product ion scan to identify stable, high-intensity fragment ions. Select the most intense fragment for quantification and a second fragment for confirmation. Optimize collision energy for the selected transitions.

    • (Hypothetical Example: For a molecular weight of 178.16, the transition might be m/z 179.1 -> 133.1 in positive mode).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid serves a dual purpose: it controls the chromatography (as in the HPLC-UV method) and acts as a proton source, promoting efficient ionization in positive-mode ESI.

  • Standard and Sample Preparation:

    • Prepare a stock solution in Methanol. Perform serial dilutions using the mobile phase to create calibration standards appropriate for the expected concentration range (e.g., 0.05 ng/mL to 50 ng/mL).

    • For complex matrices (e.g., plasma), a protein precipitation step (with cold Acetonitrile) or solid-phase extraction (SPE) may be required.[7]

  • LC-MS/MS Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Elution Mode: A fast gradient is typically used. Example: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • MS Conditions:

      • Ionization Mode: ESI Positive (or Negative, as determined by tuning).

      • MRM Transitions: Monitor the optimized parent -> product ion transitions.

      • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

Method Validation Summary: LC-MS/MS

Validation for LC-MS/MS follows similar principles to HPLC-UV but often includes matrix effect evaluation and has more stringent requirements for sensitivity.

Parameter Methodology Acceptance Criteria
Selectivity Analyze at least six blank matrix sources.No significant interference (>20% of LLOQ response).
Linearity (R²) Analyze a minimum of six concentrations, often with weighting (1/x²).> 0.99
Range Confirmed by linearity, accuracy, and precision.0.1 - 50 ng/mL
Accuracy (% Recovery) Analyze Quality Control (QC) samples at 4 levels (LLOQ, low, mid, high).85.0 - 115.0% (80-120% at LLOQ)
Precision (%RSD) Intra-day and Inter-day analysis of QCs.< 15% (< 20% at LLOQ)
LOD Estimated, but LLOQ is the key parameter.~0.02 ng/mL
LLOQ Lowest concentration on the curve meeting accuracy/precision criteria.~0.1 ng/mL
Matrix Effect Compare analyte response in post-extraction spiked matrix vs. neat solution.Should be minimal and consistent.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Sample Collection (e.g., Plasma) B Protein Precipitation or SPE A->B C Evaporate & Reconstitute B->C D Inject into UPLC C->D E Chromatographic Separation D->E F Ionization (ESI Source) E->F G MS1: Select Parent Ion F->G H Collision Cell: Fragmentation G->H I MS2: Select Product Ion H->I J Detection I->J K Integrate MRM Peak Area J->K L Quantify vs. Calibration Curve K->L

Caption: Detailed workflow for sensitive quantification using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Conclusion

This document provides two comprehensive, validated methods for the quantification of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific application requirements for sensitivity, selectivity, and throughput. The HPLC-UV method is a robust and reliable choice for routine quality control and high-concentration assays. For applications demanding the highest levels of sensitivity and specificity, such as in bioanalytical studies, the LC-MS/MS method is superior. Both protocols are designed with built-in validation and system suitability checks to ensure the generation of trustworthy and reproducible data, adhering to the highest scientific and regulatory standards.

References

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Method validation of pyrazinamide's active metabolite by UV spectrophotometry. Retrieved from [Link]

  • PubMed. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. PMC - NIH. Retrieved from [Link]

  • PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • Auctores Publishing. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]

  • PubMed. (n.d.). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Retrieved from [Link]

Sources

Solid-phase synthesis techniques for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

Executive Summary & Strategic Rationale

The Pyrrolo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer activities (e.g., EGFR inhibition). However, solution-phase synthesis often suffers from tedious purification steps and limited scalability for library generation.

This guide details a robust Solid-Phase Synthesis (SPS) protocol for generating Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives . By leveraging the Wang resin as a polymeric support, we utilize a "Trace-less" linker strategy where the cleavage step simultaneously releases the target molecule and unmasks the C-3 carboxylic acid functionality.

Key Advantages of this Protocol:

  • Regioselectivity: The immobilized

    
    -keto ester strategy directs the cyclization to yield the 3-carboxylic acid isomer exclusively.
    
  • Purification: Filtration-based workup removes excess reagents, eliminating the need for intermediate chromatography.

  • Diversity: The method accommodates a wide range of substituted 2-aminopyrimidines, enabling rapid Structure-Activity Relationship (SAR) exploration.

Synthetic Strategy & Mechanism

The synthesis relies on a modified Hantzsch/Chichibabin-type cyclocondensation adapted for solid support.

  • Resin Loading: Wang resin is acetoacetylated to form a polymer-supported

    
    -keto ester.
    
  • Activation: The

    
    -position is brominated to create a reactive electrophilic center.
    
  • Cyclization: A binucleophilic 2-aminopyrimidine attacks the ketone and the

    
    -bromide, closing the pyrrole ring fused to the pyrimidine.
    
  • Cleavage: Acidolytic cleavage releases the final product, revealing the carboxylic acid at the 3-position.

Pathway Visualization

SPS_Pathway Resin Wang Resin (Polymer Support) Step1 Step 1: Acetoacetylation (Diketene/Toluene) Resin->Step1 Intermediate1 Resin-Bound β-Keto Ester Step1->Intermediate1 Step2 Step 2: α-Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 Activated α-Bromo Species Step2->Intermediate2 Step3 Step 3: Cyclocondensation (2-Aminopyrimidine) Intermediate2->Step3 Scaffold Resin-Bound Pyrrolo[1,2-a]pyrimidine Step3->Scaffold Step4 Step 4: Cleavage (TFA/DCM) Scaffold->Step4 Product Final Product: 3-Carboxylic Acid Step4->Product

Figure 1: Workflow for the solid-phase assembly of the pyrrolo[1,2-a]pyrimidine scaffold.

Detailed Experimental Protocols

Materials & Reagents
  • Solid Support: Wang Resin (Loading: 0.8–1.2 mmol/g).

  • Reagents: Diketene (or 2,2,6-trimethyl-4H-1,3-dioxin-4-one), N-Bromosuccinimide (NBS), AIBN, Substituted 2-aminopyrimidines.

  • Solvents: Anhydrous DMF, DCM, THF.

Protocol A: Resin Preparation & Activation

Objective: Create the reactive


-bromo- 

-keto ester species on the solid support.
  • Swelling:

    • Place 1.0 g of Wang resin in a fritted synthesis vessel.

    • Swell in DCM (10 mL) for 30 min. Drain.

  • Acetoacetylation (Scaffold Loading):

    • Suspend resin in toluene (10 mL).

    • Add diketene (5.0 equiv) or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (3.0 equiv).

    • Add a catalytic amount of DMAP (0.1 equiv).

    • Heat at 50°C for 4 hours (or reflux if using the dioxinone).

    • QC Check: Perform a Kaiser test (should be negative as OH is capped) or IR (appearance of ester C=O at ~1740 cm⁻¹).

    • Wash: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • 
    -Bromination: 
    
    • Suspend the acetoacetylated resin in anhydrous THF (10 mL).

    • Add N-Bromosuccinimide (NBS) (1.5 equiv).

    • Add AIBN (0.1 equiv) as a radical initiator.

    • Stir at room temperature for 3 hours.

    • Note: Protect from light if non-radical mechanism is preferred, but AIBN ensures rapid bromination.

    • Wash extensively with THF and DCM to remove excess NBS.

Protocol B: Cyclocondensation (Library Generation)

Objective: Fuse the pyrimidine ring to the resin-bound scaffold.

  • Reaction Setup:

    • Distribute the activated resin into reactor wells (e.g., 50 mg per well).

    • Prepare 0.5 M solutions of various substituted 2-aminopyrimidines in DMF.

  • Coupling:

    • Add the amine solution (5.0 equiv) to the resin.

    • Microwave Option (Recommended): Irradiate at 100°C for 20 minutes (Power: 150W).

    • Thermal Option: Heat at 80°C for 12 hours in a shaker.

    • Mechanism:[1][2][3][4] The exocyclic amine attacks the ketone; the ring nitrogen attacks the

      
      -bromide, forming the bridge.
      
  • Washing:

    • Drain solvent.[5]

    • Wash: DMF (5x), DCM (5x), MeOH (3x), Et2O (2x).

    • Dry resin under vacuum.

Protocol C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare a solution of 50% TFA in DCM (v/v).

  • Execution:

    • Add 2 mL of cleavage cocktail to the resin.

    • Shake at room temperature for 1 hour.

    • Collect the filtrate.

    • Wash resin with 1 mL DCM and combine filtrates.

  • Workup:

    • Evaporate volatiles using a Genevac or nitrogen stream.

    • Precipitate the crude product using cold diethyl ether.

    • Centrifuge and dry.

Quality Control & Data Analysis

Reaction Monitoring (On-Resin)

Since intermediates are bound to the resin, standard TLC is impossible. Use FT-IR on a single bead:

  • Starting Wang Resin: Broad -OH stretch (~3400 cm⁻¹).

  • Acetoacetylated Resin: Strong Ester C=O (~1740 cm⁻¹) and Ketone C=O (~1715 cm⁻¹).

  • Cyclized Product: Disappearance of Ketone C=O; appearance of aromatic C=C/C=N stretches.

Yield & Purity Interpretation
ParameterExpected RangeTroubleshooting / Optimization
Crude Purity > 85% (LC-MS)If < 80%, increase washing steps after bromination to remove residual NBS.
Cleavage Yield 60–80%Low yield suggests incomplete cyclization. Switch to Microwave heating (Protocol B).
Regioselectivity > 95% (3-COOH)The steric constraint of the resin linker highly favors the formation of the 3-carboxylic acid isomer over the 1-isomer.

Troubleshooting Guide

Issue 1: Incomplete Cyclization (Low Yield)

  • Cause: Substituted 2-aminopyrimidines with electron-withdrawing groups (e.g., -NO2, -CF3) are poor nucleophiles.

  • Solution: Use Microwave Irradiation (120°C, 30 min) or add a mild base (e.g., 2,6-lutidine) to scavenge HBr generated during cyclization.

Issue 2: Product Decomposition during Cleavage

  • Cause: The pyrrolo[1,2-a]pyrimidine core can be acid-sensitive if electron-rich.

  • Solution: Reduce TFA concentration to 10-20% or use HFIP (Hexafluoroisopropanol) in DCM for milder cleavage.

Issue 3: Resin Aggregation

  • Cause: High loading of polar heterocycles can cause bead clumping.

  • Solution: Use Tentagel or PEG-grafted Wang resin instead of standard polystyrene Wang resin to improve solvation in polar solvents.

References

  • Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers. Source: MDPI (Molecules).[2][6] URL:[Link] Relevance: Validates the microwave-assisted cyclization conditions and stability of the scaffold.

  • Solid-Phase Synthesis of a Pyrrole Library. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Provides the foundational logic for resin-bound acetoacetate condensation strategies (Hantzsch/Paal-Knorr adaptations).

  • Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. Source: Asian Journal of Chemistry.[7] URL:[Link] Relevance: Confirms biological relevance and solution-phase conditions that were adapted here for SPS.

Sources

Application Notes & Protocols: Leveraging Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid for Advanced Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

For Inquiries Contact: [email protected]

Abstract

The Pyrrolo[1,2-a]pyrimidine scaffold has emerged as a promising heterocyclic framework in medicinal chemistry and, more recently, in materials science. Its rigid, planar structure and inherent fluorescence properties make it an attractive candidate for the development of novel chemical probes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid as a versatile building block for creating sophisticated fluorescent probes for a range of biological and environmental analytes. We will delve into the rationale behind its selection, detailed synthetic protocols, and specific application workflows, underscoring the scaffold's potential in advancing sensing and imaging technologies.

Introduction: The Rationale for Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid in Probe Design

The pursuit of sensitive and selective chemical probes is a cornerstone of modern diagnostics, environmental monitoring, and biomedical research. The ideal fluorescent probe is built upon a scaffold that offers a blend of desirable photophysical properties, chemical stability, and synthetic accessibility. Pyrrolo[1,2-a]pyrimidine derivatives have been shown to exhibit significant fluorescence with high quantum yields and large Stokes shifts, which are critical for minimizing background interference and enhancing signal-to-noise ratios in complex samples.[1]

The strategic inclusion of a carboxylic acid group at the 3-position of the Pyrrolo[1,2-a]pyrimidine core transforms this fluorophore into a powerful platform for probe development. This functional group serves as a versatile chemical "handle" for the covalent attachment of various recognition moieties (e.g., chelators for metal ions, reactive sites for specific enzymes, or targeting ligands for cellular components) through well-established amide bond formation chemistries. This modular design allows for the rational construction of a diverse library of probes tailored to detect specific analytes.

Furthermore, the electronic properties of the Pyrrolo[1,2-a]pyrimidine system can be finely tuned through substitutions on the heterocyclic rings, allowing for the modulation of its absorption and emission wavelengths.[1] This tunability is essential for developing probes compatible with different excitation sources and for enabling multiplexed detection schemes. Some derivatives of this scaffold have also demonstrated intriguing properties such as aggregation-induced emission enhancement (AIEE), which can be exploited for developing "turn-on" probes that are non-emissive in solution but become highly fluorescent upon binding to their target.[2][3]

Core Synthesis of the Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Scaffold

A robust and scalable synthesis of the core scaffold is paramount for its widespread application. The following protocol is a generalized method adapted from established literature for related heterocyclic systems and provides a reliable route to Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid 2-aminopyrimidine 2-Aminopyrimidine intermediate_1 Quaternized Pyrimidine Intermediate 2-aminopyrimidine->intermediate_1 Alkylation ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->intermediate_1 cyclization Base-mediated Cyclization intermediate_1->cyclization pyrrolo_ester Ethyl Pyrrolo[1,2-a]pyrimidine-3-carboxylate cyclization->pyrrolo_ester hydrolysis Saponification pyrrolo_ester->hydrolysis final_product Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid hydrolysis->final_product

Caption: Synthetic pathway for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Aminopyrimidine

  • Ethyl bromopyruvate

  • Anhydrous Acetonitrile (CH₃CN)

  • Potassium Carbonate (K₂CO₃)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Quaternization: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile. Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature. The quaternized salt will precipitate. Filter the solid and wash with cold acetonitrile.

  • Cyclization: Suspend the quaternized pyrimidine intermediate (1.0 eq) in acetonitrile. Add finely ground potassium carbonate (3.0 eq). Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours. The progress of the intramolecular cyclization can be monitored by TLC.

  • Work-up and Purification of Ester: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl Pyrrolo[1,2-a]pyrimidine-3-carboxylate. Purify the crude product by column chromatography on silica gel.

  • Saponification: Dissolve the purified ethyl Pyrrolo[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidification and Isolation: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The desired Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Development of a Pyrrolo[1,2-a]pyrimidine-Based Probe for Zinc Ions (Zn²⁺)

To illustrate the utility of the scaffold, we present a protocol for the development of a "turn-on" fluorescent probe for zinc ions, a biologically significant metal ion. The design involves conjugating a Zn²⁺-specific chelator, N,N-bis(2-pyridylmethyl)amine (BPA), to the Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid core.

Sensing Mechanism: Photoinduced Electron Transfer (PET)

The proposed sensing mechanism is based on Photoinduced Electron Transfer (PET). In the absence of Zn²⁺, the lone pair of electrons on the tertiary amine of the BPA moiety can quench the fluorescence of the Pyrrolo[1,2-a]pyrimidine fluorophore upon excitation. Upon coordination with Zn²⁺, the lone pair of electrons becomes engaged in the metal complex, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.

Probe Synthesis Workflow

G cluster_1 Synthesis of Zn²⁺ Probe scaffold Pyrrolo[1,2-a]pyrimidine- 3-carboxylic acid coupling EDC/HOBt Coupling scaffold->coupling bpa N,N-bis(2-pyridylmethyl)amine (BPA) bpa->coupling probe Pyrrolo-BPA Zn²⁺ Probe coupling->probe

Caption: Amide coupling for the synthesis of the Zn²⁺ probe.

Probe Synthesis Protocol

Materials:

  • Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

  • N,N-bis(2-pyridylmethyl)amine (BPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of BPA (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final Pyrrolo-BPA probe.

Application Protocol: Fluorometric Detection of Zn²⁺

This protocol details the use of the synthesized Pyrrolo-BPA probe for the quantitative detection of Zn²⁺ in an aqueous buffer system.

Experimental Workflow

G cluster_2 Fluorometric Assay for Zn²⁺ probe_stock Prepare Probe Stock Solution (DMSO) mixing Mix Probe, Buffer, and Zn²⁺ Standards probe_stock->mixing buffer Prepare Assay Buffer (e.g., HEPES, pH 7.4) buffer->mixing zn_standards Prepare Zn²⁺ Standard Solutions zn_standards->mixing incubation Incubate at RT mixing->incubation measurement Measure Fluorescence (Spectrofluorometer) incubation->measurement analysis Data Analysis and Calibration Curve measurement->analysis

Caption: Workflow for the fluorometric detection of Zn²⁺.

Step-by-Step Assay Protocol
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the Pyrrolo-BPA probe in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare the assay buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).

  • Assay Procedure:

    • In a series of microcentrifuge tubes, add the appropriate volume of the ZnCl₂ stock solution to the assay buffer to achieve final concentrations ranging from 0 to 100 µM.

    • Add the Pyrrolo-BPA probe stock solution to each tube to a final concentration of 10 µM.

    • Bring the total volume in each tube to 1 mL with the assay buffer.

    • Incubate the solutions at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Transfer the solutions to a quartz cuvette.

    • Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the Pyrrolo[1,2-a]pyrimidine core (typically in the range of 350-400 nm, to be determined experimentally).[1]

    • Record the emission intensity at the wavelength of maximum emission.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

    • Perform a linear regression analysis on the linear portion of the curve to determine the limit of detection (LOD) and the sensitivity of the probe.

Expected Photophysical Properties and Performance Data

The following table summarizes the anticipated photophysical properties and performance characteristics of a probe based on the Pyrrolo[1,2-a]pyrimidine scaffold. These values are based on published data for similar fluorescent heterocyclic compounds.[1]

ParameterExpected Value
Absorption Max (λ_abs) 360 - 420 nm
Emission Max (λ_em) 470 - 530 nm
Stokes Shift 80 - 120 nm
Quantum Yield (Φ_F) (in presence of analyte) 0.4 - 0.9
Limit of Detection (LOD) for Zn²⁺ 10 - 100 nM
Response Time < 15 minutes

Concluding Remarks and Future Perspectives

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid represents a highly promising and versatile platform for the development of next-generation fluorescent probes. Its favorable photophysical properties, coupled with the synthetic tractability afforded by the carboxylic acid functionality, enable the rational design of probes for a wide array of analytes. The modular nature of this system allows for extensive optimization of both the fluorophore core and the recognition moiety to achieve desired sensing characteristics. Future research in this area could explore the development of probes for other biologically relevant species such as reactive oxygen species (ROS), specific enzymes, or nucleic acids. The inherent properties of the Pyrrolo[1,2-a]pyrimidine scaffold, including its potential for AIEE, open up exciting avenues for the creation of advanced sensing and imaging tools for both in vitro and in vivo applications.

References

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (2022). Chemical Science (RSC Publishing). Retrieved February 1, 2026, from [Link]

  • Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines from Fischer Carbene Complexes as Building Blocks. (2020). Semantic Scholar. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrrolo[1,2-a]pyrimidines are a class of compounds with significant biological activity, making them a cornerstone in medicinal chemistry.[1] However, achieving high purity of the carboxylic acid derivative can be challenging due to its specific physicochemical properties.

This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain not just the how, but the why behind each purification strategy, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about handling and purifying Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Q1: What are the primary purification methods for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid?

A1: The three most effective methods are recrystallization, silica gel column chromatography, and acid-base extraction. The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Conventional methods like recrystallization or chromatography are commonly cited for this class of compounds.[2]

Q2: What are the most common impurities I should expect?

A2: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various pyrrole or pyrimidine precursors.

  • Reaction By-products: Incomplete cyclization, side-reactions, or dimerization can lead to structurally similar impurities that may be difficult to remove.

  • Reagents and Solvents: Residual catalysts (like palladium or copper), acids, bases, and high-boiling point solvents (like DMF or DMSO) used in the reaction.[3]

Q3: How do I choose the best purification strategy for my sample?

A3: The optimal strategy is determined by an initial purity assessment, typically using Thin Layer Chromatography (TLC) and/or LC-MS. The following decision tree provides a general guideline.

G start Assess Crude Product Purity (TLC/LC-MS) purity_check Purity > 90% and Crystalline? start->purity_check impurity_type Are impurities significantly different in polarity? purity_check->impurity_type No recrystallize Strategy: Recrystallization purity_check->recrystallize  Yes acidic_impurities Are impurities non-acidic? impurity_type->acidic_impurities No column Strategy: Column Chromatography impurity_type->column  Yes acid_base Strategy: Acid-Base Extraction acidic_impurities->acid_base  Yes multi_step Consider a Multi-Step Purification (e.g., Extraction followed by Chromatography) acidic_impurities->multi_step No

Caption: Decision tree for selecting a purification strategy.

Part 2: Troubleshooting Guides

This section uses a question-and-answer format to address specific issues you may encounter during purification.

Scenario 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying compounds that are already relatively pure (>90%) and solid.

Q: My compound has precipitated as an oil instead of crystals. What's wrong?

A: Oiling out is a common problem that occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid.

  • Causality: The solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase instead of forming a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add more solvent to reduce the overall concentration.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.

    • Try a different solvent system. A solvent with a lower boiling point might be more suitable.

Q: I've tried multiple solvents, but my compound won't crystallize at all.

A: This suggests either the presence of impurities that are inhibiting crystal formation or that you haven't found the right solvent conditions.

  • Causality: Impurities can disrupt the crystal lattice formation. Alternatively, the compound may be too soluble in all tested solvents even when cold.

  • Troubleshooting Steps:

    • Introduce a seed crystal. If you have a small amount of pure product, adding a tiny crystal can initiate nucleation.

    • Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or water) until the solution becomes persistently cloudy. Heat to clarify and then cool slowly.

    • Scratch the flask. Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.

    • If all else fails, the compound may be too impure for recrystallization. You will need to perform a preliminary purification using chromatography or extraction.

Scenario 2: Column Chromatography Issues

Column chromatography is the workhorse for separating compounds with different polarities. For acidic compounds like Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, interactions with the silica gel stationary phase can cause problems.

Q: My compound is streaking badly on the TLC plate. Will this affect my column?

A: Yes, severe streaking on a TLC plate is a strong indicator of problems on a column.

  • Causality: The acidic proton of the carboxylic acid can strongly and irreversibly bind to the basic silanol groups on the surface of the silica gel. This leads to poor separation, broad peaks, and often, low recovery.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to your eluent. This protonates the silica surface, reducing the strong ionic interaction with your compound and resulting in sharper bands.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

    • Esterification: If the carboxylic acid is not essential for the next step, you can temporarily protect it as an ester (e.g., methyl or ethyl ester). The ester will be much less polar and will not interact as strongly with the silica gel, making purification straightforward. The ester can be hydrolyzed back to the carboxylic acid after purification.

Q: I can't separate my product from a close-running impurity.

A: This requires optimizing the selectivity of your chromatographic system.

  • Causality: The impurity has a polarity very similar to your product in the chosen solvent system.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: Do not just increase or decrease the polarity (e.g., going from 30% EtOAc/Hexanes to 50% EtOAc/Hexanes). Instead, change the nature of the solvents. Try a completely different solvent system, for example, switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol system.[3][4]

    • Use a shallower gradient. If using automated flash chromatography, run a very slow, shallow gradient around the elution point of your compound.

    • Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with smaller particles (if using HPLC) will increase the number of theoretical plates and improve resolution.

G start Run Analytical TLC problem Observe TLC Plate start->problem streaking Severe Streaking? problem->streaking Issue separation Poor Separation? problem->separation Issue no_elution Stays at Baseline? problem->no_elution Issue proceed Proceed to Column Chromatography problem->proceed Good Separation No Streaking streaking->separation No add_acid Add 0.5% Acetic Acid to Eluent streaking->add_acid Yes separation->no_elution No change_solvent Change Solvent System (e.g., DCM/MeOH) separation->change_solvent Yes increase_polarity Increase Eluent Polarity Significantly no_elution->increase_polarity Yes no_elution->proceed No add_acid->start Re-run TLC change_solvent->start Re-run TLC increase_polarity->start Re-run TLC

Caption: Troubleshooting workflow for TLC before column chromatography.

Scenario 3: Acid-Base Extraction Issues

This technique is ideal for separating acidic compounds from neutral or basic impurities, but it has its own set of challenges.

Q: My yield is very low after performing an acid-base extraction.

A: Product loss during extraction can happen at several stages.

  • Causality:

    • Incomplete Deprotonation/Protonation: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid into its water-soluble carboxylate form, or not sufficiently acidic to protonate it back to the organic-soluble form.

    • Product is somewhat water-soluble: The neutral form of your compound may have some solubility in the aqueous layer.

    • Emulsion: Significant product may be trapped in a stable emulsion between the layers.

  • Troubleshooting Steps:

    • Check the pH: Use pH paper to ensure the aqueous layer is >10 during the basic wash and <4 during the acidic precipitation step.

    • Back-extract: After acidifying the aqueous layer and extracting your product, perform one or two additional extractions of the aqueous layer with fresh organic solvent to recover any dissolved product.

    • Salt out: To break emulsions and decrease the solubility of your product in the aqueous layer, add a significant amount of brine (saturated NaCl solution) to the separatory funnel and shake gently.

Part 3: Standard Operating Protocols

Protocol 1: Column Chromatography (Acid-Modified Eluent)
  • Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase (e.g., Dichloromethane with 1-5% Methanol). To this eluent, add 0.5% by volume of glacial acetic acid.

  • Pack the Column: Pack a silica gel column using the prepared eluent. Ensure the column is packed evenly without any air bubbles.

  • Load the Sample: Dissolve the crude Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid in a minimal amount of the reaction solvent or a strong solvent like DCM/MeOH. Adsorb this solution onto a small amount of silica gel, dry it under vacuum to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elute the Column: Begin elution with the acid-modified solvent system. Maintain a constant flow rate.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC. Use a separate TLC tank with the same acid-modified eluent.

  • Combine and Evaporate: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. To remove the residual acetic acid, co-evaporate the residue with a non-polar solvent like toluene or hexanes two to three times.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) into a clean flask. This layer now contains the sodium salt of your carboxylic acid.

  • Wash (Optional): Wash the organic layer one more time with the basic solution to ensure complete extraction. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl or 3M HCl while stirring until the pH is ~2-3 (verify with pH paper). A precipitate of the pure carboxylic acid should form.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate or DCM.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Data Summary Table

The following table provides starting points for solvent selection based on literature for similar pyrrolopyrimidine structures. Optimization will be required.

Purification MethodSolvent SystemPolarityNotesReference
Column ChromatographyEthyl Acetate / n-PentaneLow to MediumGood for less polar impurities.[5]
Column ChromatographyDichloromethane / MethanolMedium to HighEffective for more polar compounds. Add 0.5% acetic acid to prevent streaking.[4]
Column ChromatographyAcetone / DichloromethaneMediumAn alternative to MeOH for adjusting polarity.[5]
RecrystallizationDiisopropyl ether (iPr₂O)LowGood for final polishing of a relatively non-polar solid.[1]
RecrystallizationEthanol or Methanol / WaterHighA good general-purpose system for polar compounds.N/A
RecrystallizationDimethylformamide (DMF)HighUse for compounds that are poorly soluble in common solvents; requires high vacuum to remove.[6]

References

  • US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem.
  • SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Mastering Organic Synthesis: The Role of Pyrrolo[3,2-d]pyrimidine Deriv
  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI. CBTNP2maIJwOE944-qQQxd2b)

Sources

Technical Support Center: Managing Impurities in Large-Scale Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale production of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during synthesis and purification. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your process development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the large-scale synthesis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid?

A1: In large-scale production, impurities can arise from starting materials, intermediates, by-products, and degradation products. For Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, common impurities include:

  • Unreacted Starting Materials and Intermediates: Such as 2-aminopyrrole and diethyl acetylenedicarboxylate (or other alkyne derivatives), which can carry through the process if the reaction does not go to completion.

  • Isomeric Impurities: Formation of regioisomers is a common challenge in heterocyclic synthesis. Depending on the specific synthetic route, isomers of the desired Pyrrolo[1,2-a]pyrimidine core may form.

  • By-products from Side Reactions: These can include products from self-condensation of starting materials or reactions with residual solvents or reagents.

  • Degradation Products: The Pyrrolo[1,2-a]pyrimidine core can be susceptible to hydrolysis or oxidation under certain pH and temperature conditions, leading to ring-opened or oxidized impurities.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, DMSO, alcohols) can be present in the final product if not effectively removed.[1]

  • Catalyst Residues: If metal catalysts are used (e.g., Palladium or Copper in coupling reactions), trace amounts may remain in the final product.[2]

Q2: What are the regulatory guidelines for acceptable levels of impurities in an Active Pharmaceutical Ingredient (API) like Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid?

A2: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for impurity control in new drug substances.[3][4][5] Key thresholds from the ICH Q3A(R2) guideline are summarized below.[3] It's crucial to note that these are general thresholds, and specific limits may vary based on the toxicity of the impurity and the maximum daily dose of the drug.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
  • Reporting Threshold: Impurities above this level must be reported in the registration application.[3]

  • Identification Threshold: Impurities above this level must be structurally characterized.

  • Qualification Threshold: Impurities above this level must be assessed for their biological safety.

Q3: How can I effectively monitor impurity levels during the manufacturing process?

A3: A robust analytical program is essential for monitoring impurities. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), often with UV detection.[6] For volatile impurities and residual solvents, Gas Chromatography (GC) is the method of choice.

A typical analytical workflow for in-process control and final product testing would involve:

  • Method Development and Validation: Develop a stability-indicating HPLC method capable of separating the API from its known and potential impurities. Validation should be performed according to ICH Q2(R1) guidelines.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor the consumption of starting materials and the formation of intermediates and impurities. This allows for early detection of process deviations.

  • Final Product Testing: Analyze the final isolated product for purity, identification and quantification of any impurities, and residual solvents.

  • Forced Degradation Studies: These studies are critical for identifying potential degradation products that could form under stress conditions (e.g., heat, light, acid, base, oxidation). This information helps in developing a stability-indicating analytical method.

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the production of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Issue 1: High Levels of Unreacted Starting Materials in the Crude Product

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction kinetics may be slow, or the reaction may have reached equilibrium before completion.

    • Troubleshooting Steps:

      • Increase Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.

      • Increase Reaction Temperature: Carefully increase the temperature while monitoring for the formation of degradation products. Some syntheses of pyrrolo[1,2-a]pyrimidines require elevated temperatures.[7][8]

      • Optimize Reagent Stoichiometry: A slight excess of one reagent may be necessary to drive the reaction to completion.

      • Catalyst Deactivation: If a catalyst is used, it may have lost its activity. Consider using a fresh batch or a higher catalyst loading.

  • Poor Solubility of Starting Materials:

    • Causality: If starting materials are not fully dissolved, the reaction will be heterogeneous and slower.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of all reactants.

      • Increase Solvent Volume: While not always ideal for large-scale production, increasing the dilution can sometimes improve solubility.

Issue 2: Formation of an Unexpected Isomeric Impurity

Possible Causes & Solutions:

  • Lack of Regioselectivity in the Cyclization Step:

    • Causality: The cyclization reaction may proceed through multiple pathways, leading to the formation of different regioisomers.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can significantly influence the regioselectivity of the reaction. A systematic Design of Experiments (DoE) approach can be beneficial here.

      • Change the Order of Addition of Reagents: In some cases, the order in which reactants are mixed can direct the reaction towards the desired isomer.

      • Use of Protecting Groups: Strategically introducing and removing protecting groups on one of the starting materials can block unwanted reaction pathways.

Issue 3: Presence of Colored Impurities in the Final Product

Possible Causes & Solutions:

  • Oxidation of the Pyrrolo[1,2-a]pyrimidine Core:

    • Causality: The electron-rich pyrrole ring can be susceptible to oxidation, leading to the formation of colored, often polymeric, impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction and subsequent work-up and isolation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can prevent oxidative degradation.

      • Control Temperature: High temperatures can accelerate oxidation reactions.

  • Degradation During Work-up or Purification:

    • Causality: Exposure to strong acids or bases, or prolonged heating during purification, can lead to degradation.

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of aqueous work-up solutions within a stable range for the product.

      • Minimize Heat Exposure: Use lower temperatures during solvent evaporation and drying. For purification by chromatography, ensure the product is not on the column for an extended period.

Issue 4: Inconsistent Crystal Form or Poor Filtration Characteristics

Possible Causes & Solutions:

  • Polymorphism:

    • Causality: The final product may exist in different crystalline forms (polymorphs), each with distinct physical properties.

    • Troubleshooting Steps:

      • Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates, agitation, and solvent composition to consistently produce the desired polymorph.

      • Seeding: The use of seed crystals of the desired polymorph can help to ensure consistency.

      • Characterization: Characterize the different crystal forms using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Presence of Amorphous Material or Fine Particles:

    • Causality: Rapid precipitation can lead to the formation of amorphous material or very small crystals that are difficult to filter.

    • Troubleshooting Steps:

      • Anti-Solvent Addition Rate: If using an anti-solvent for crystallization, control the addition rate to allow for slow crystal growth.

      • Aging/Digestion: Holding the slurry at a specific temperature for a period after crystallization can allow for crystal growth and maturation, improving filterability.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a specific HPLC method for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid and its impurities.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 5-95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the API and impurities have good absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
Injection Volume 10 µL
Workflow for Impurity Identification and Control

The following diagram illustrates a systematic approach to identifying and controlling impurities in the manufacturing process.

Impurity_Management_Workflow cluster_synthesis Synthesis & Process Development cluster_identification Impurity Identification & Characterization cluster_control Impurity Control Strategy Start Crude Product Synthesis Impurity_Profile Initial Impurity Profiling (HPLC, LC-MS) Start->Impurity_Profile Forced_Deg Forced Degradation Studies Forced_Deg->Impurity_Profile Isolate Isolate Impurity (> Identification Threshold) Impurity_Profile->Isolate Impurity > Threshold? Structure_Elucidate Structural Elucidation (NMR, MS) Isolate->Structure_Elucidate Propose_Mechanism Propose Formation Mechanism Structure_Elucidate->Propose_Mechanism Process_Opt Optimize Process Parameters (Temp, pH, etc.) Propose_Mechanism->Process_Opt Purification_Dev Develop Purification Method (Crystallization, Chromatography) Process_Opt->Purification_Dev Final_Spec Establish Final Product Specification Purification_Dev->Final_Spec Set_Specs Set Specifications for Starting Materials & Intermediates Set_Specs->Process_Opt

Caption: Workflow for Impurity Identification and Control.

Potential Impurity Formation Pathways

This diagram illustrates potential pathways for the formation of common impurities during the synthesis of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Impurity_Formation SM1 Starting Material 1 (e.g., 2-Aminopyrrole) API Pyrrolo[1,2-a]pyrimidine- 3-carboxylic acid (API) SM1->API Desired Reaction Impurity_SM Unreacted Starting Materials SM1->Impurity_SM Impurity_Iso Isomeric Impurity SM1->Impurity_Iso Side Reaction (Alternative Cyclization) SM2 Starting Material 2 (e.g., Alkyne derivative) SM2->API Desired Reaction SM2->Impurity_SM SM2->Impurity_Iso Side Reaction (Alternative Cyclization) Impurity_Deg Degradation Product (e.g., Hydrolysis) API->Impurity_Deg Stress (Heat, pH) Impurity_Polymer Oxidative Polymer API->Impurity_Polymer Oxidation Impurity_SM->API Incomplete Reaction

Sources

Characterization of unexpected byproducts in Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., EGFR, HER2) and antiviral agents. The standard synthesis involves the condensation of 2-aminopyrimidines with


-halocarbonyls or 

-dicarbonyls. However, this bicyclic ring formation is notoriously sensitive to electronic and steric factors, frequently yielding regioisomers, decarboxylated artifacts, or arrested intermediates.

This guide addresses the three most common "failure modes" reported by our user base.

Ticket #001: The "Twin" Problem (Regioisomerism)

Issue: Users reacting 4-substituted-2-aminopyrimidines (e.g., 4-methyl-2-aminopyrimidine) with ethyl bromopyruvate often report obtaining a product with the correct mass but incorrect biological activity or melting point.

Technical Diagnosis: The reaction proceeds via nucleophilic attack of the pyrimidine nitrogen on the alkyl halide. In asymmetric pyrimidines, there are two nucleophilic ring nitrogens: N1 (adjacent to the substituent) and N3 (distal).

  • Path A (Kinetic/Steric Control): Attack at the less hindered N3 yields the 7-substituted pyrrolo[1,2-a]pyrimidine.

  • Path B (Thermodynamic Control): Attack at the more hindered N1 yields the 5-substituted pyrrolo[1,2-a]pyrimidine.

While N3 attack is sterically favored, electronic effects (resonance donation from the substituent) can activate N1. The resulting product is a mixture of regioisomers that are difficult to separate by standard silica chromatography.

Troubleshooting Protocol:

  • Solvent Switch: Switch from aprotic polar solvents (DMF) to protic solvents (Ethanol). Protic solvents often enhance the selectivity for the thermodynamically stable isomer via hydrogen bonding stabilization of the transition state.

  • NMR Validation (The "Bridgehead" Test):

    • Acquire a NOESY or HMBC spectrum.

    • Isomer A (7-substituted): The bridgehead proton (H-8) will show an NOE correlation with the substituent if it is at position 7? No, if the substituent is at 7, it is far from the bridgehead.

    • Correction: Look for the coupling constant of the pyrimidine ring protons. In 7-substituted systems, the protons at positions 5 and 6 will show characteristic vicinal coupling (

      
       Hz). In 5-substituted systems, the protons at 6 and 7 will couple.
      

Visualizing the Pathway:

Regioisomerism Figure 1: Divergent Regiochemical Pathways in Pyrrolo[1,2-a]pyrimidine Synthesis Sub 4-Substituted 2-Aminopyrimidine N3_Attack Path A: N3 Attack (Less Hindered) Sub->N3_Attack Fast N1_Attack Path B: N1 Attack (More Hindered) Sub->N1_Attack Slow Reagent Ethyl Bromopyruvate Reagent->N3_Attack Reagent->N1_Attack Prod_7 7-Substituted Isomer (Major Kinetic) N3_Attack->Prod_7 Prod_5 5-Substituted Isomer (Minor Thermodynamic) N1_Attack->Prod_5

Ticket #002: The "Vanishing" Act (Decarboxylation)

Issue: Mass spectrometry (LC-MS) indicates a product mass of [M-44] relative to the expected carboxylic acid. The proton NMR lacks the acidic proton and shows an extra aromatic singlet.

Technical Diagnosis: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acids are electron-rich heteroaromatic acids. Like pyrrole-2-carboxylic acids, they are susceptible to thermal decarboxylation , especially under acidic conditions.

  • Mechanism: Protonation of the ring (usually at C3 or C4) breaks aromaticity, facilitating the loss of CO2 to restore the stable aromatic system.

  • Trigger: This often occurs during the hydrolysis of the ester precursor using HCl/Reflux or during high-temperature recrystallization.

Troubleshooting Protocol:

  • Switch Hydrolysis Conditions: Avoid acid hydrolysis. Use Lithium Hydroxide (LiOH) in THF/Water at room temperature. LiOH is milder than NaOH and less likely to induce decarboxylation.

  • Workup Control: Acidify the reaction mixture carefully to pH 4-5 using acetic acid, not concentrated HCl, to precipitate the product.

  • Validation: Check IR spectroscopy. The loss of the broad O-H stretch (2500-3300 cm⁻¹) and the carbonyl peak (1680 cm⁻¹) confirms decarboxylation.

Ticket #003: The "Stuck" Intermediate (Incomplete Cyclization)

Issue: The reaction yields a solid that has the correct mass for the ester precursor but fails to exhibit fluorescence (typical of the fully conjugated system) and shows broad signals in the NMR.

Technical Diagnosis: The reaction involves a two-step sequence:

  • Alkylation: Formation of the quaternary N-alkylated salt.

  • Cyclization: Intramolecular condensation to close the 5-membered ring. If the base is too weak or the solvent is too "wet," the reaction stops at the quaternary salt or the carbinolamine (intermediate before water loss).

Troubleshooting Protocol:

  • Dehydration Drive: Add a Dean-Stark trap or molecular sieves to the reaction if using refluxing ethanol/toluene. The removal of water is the driving force for the final aromatization.

  • Acid Catalysis: If the intermediate is the carbinolamine (identified by a mass of [Product + 18]), add a catalytic amount of p-TsOH (p-toluenesulfonic acid) to drive the dehydration.

Visualizing the Characterization Workflow:

Workflow Figure 2: Diagnostic Workflow for Pyrrolo[1,2-a]pyrimidine Byproducts Sample Crude Reaction Mixture LCMS LC-MS Analysis Sample->LCMS CheckMass Check Mass (M+H) LCMS->CheckMass Correct Mass = Expected CheckMass->Correct Yes Minus44 Mass = Expected - 44 CheckMass->Minus44 CO2 Loss Plus18 Mass = Expected + 18 CheckMass->Plus18 H2O Retained NMR 1H NMR (DMSO-d6) Correct->NMR Decarb Issue: Decarboxylation Action: Milder Hydrolysis Minus44->Decarb Wet Issue: Carbinolamine Action: Add p-TsOH / Sieves Plus18->Wet Regio Issue: Regioisomerism Action: NOE / Solvent Screen NMR->Regio

Comparative Data: Spectral Fingerprints

Use this table to distinguish the desired product from common byproducts.

FeatureDesired Product (3-COOH)Byproduct: DecarboxylatedByproduct: Carbinolamine (Open)
Mass (LCMS) M+HM - 43M + 19 (M+H+H2O)
1H NMR (Aromatic) Distinct singlets/doubletsExtra proton signal (often ~6.5 ppm)Broad/undefined multiplets
1H NMR (Exchangeable) Broad singlet >12 ppm (COOH)NoneBroad singlet ~4-6 ppm (OH/NH)
IR Carbonyl Strong band ~1680-1700 cm⁻¹Absent (or weak ring modes)Weak/Shifted
Fluorescence Strong (Blue/Green)ModerateWeak/None
References
  • Mohamed, M. S., et al. (2010). Synthesis and anti-inflammatory activity of some new pyrrolo[1,2-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry.

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society.[1]

  • Dorn, H., & Zubek, A. (1968). Regioselectivity in the reaction of 2-aminopyrimidines with beta-keto esters. Organic Syntheses. (General reference for heterocycle condensation logic).

  • Vertex Pharmaceuticals. (2007). Patent WO2007012953A2: Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (Demonstrates industrial relevance of similar scaffolds).

Sources

Validation & Comparative

A Comparative Guide to Validating the Target Engagement of Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives in a Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful preclinical program. This guide provides a comprehensive comparison of methodologies for validating the target engagement of a promising class of kinase inhibitors: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives. As a case study, we will focus on a hypothetical derivative designed to target Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase pivotal in immune signaling and a therapeutic target in various inflammatory diseases and B-cell malignancies.

This document is structured to provide not only the "how" but also the "why" behind experimental design, ensuring that the chosen methodologies are robust, self-validating, and grounded in established scientific principles.

The Centrality of Target Engagement

Before a molecule can be advanced as a potential therapeutic, we must answer a fundamental question: Does the compound bind to its intended target in a physiologically relevant system, and does this binding elicit the desired functional consequence? Answering this question mitigates the risk of advancing compounds that achieve their effects through off-target activities, a common cause of late-stage clinical failures.

Our Case Study: A SYK-Targeting Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid Derivative

The Pyrrolo[1,2-a]pyrimidine scaffold has been explored for its potential to inhibit various kinases. For the purpose of this guide, we will consider a derivative specifically optimized for potent and selective inhibition of SYK. SYK plays a crucial role in the B-cell receptor (BCR) signaling pathway.

SYK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR SYK SYK Lyn->SYK phosphorylates & activates PLCg2 PLCγ2 SYK->PLCg2 phosphorylates & activates Compound Pyrrolo[1,2-a]pyrimidine -3-carboxylic acid derivative Compound->SYK inhibits PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Figure 1: Simplified SYK Signaling Pathway. Upon antigen binding, the B-cell receptor (BCR) is activated, leading to the recruitment and activation of SYK. SYK then phosphorylates downstream effectors like PLCγ2, initiating a cascade that results in calcium flux and NF-κB activation, ultimately driving gene expression for cell proliferation and survival. Our Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative aims to inhibit SYK, thereby blocking this signaling cascade.

Comparative Methodologies for Validating SYK Engagement

We will now delve into a comparative analysis of three orthogonal methods to validate the engagement of our compound with SYK in cells: the Cellular Thermal Shift Assay (CETSA®), a LanthaScreen™ Eu Kinase Binding Assay, and a NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding

Principle: CETSA® leverages the principle that the thermal stability of a protein increases upon ligand binding. By heating intact cells or cell lysates to various temperatures, one can assess the amount of soluble (non-denatured) target protein remaining. A compound that binds to its target will shift the melting curve of the protein to a higher temperature.

Experimental Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Quantification Cells_DMSO Cells + DMSO (Vehicle) Heat_DMSO Heat to various temps (e.g., 40-70°C) Cells_DMSO->Heat_DMSO Cells_Compound Cells + Compound Heat_Compound Heat to various temps (e.g., 40-70°C) Cells_Compound->Heat_Compound Lysis_DMSO Cell Lysis Heat_DMSO->Lysis_DMSO Lysis_Compound Cell Lysis Heat_Compound->Lysis_Compound Centrifuge_DMSO Centrifugation (separate soluble from precipitated proteins) Lysis_DMSO->Centrifuge_DMSO Centrifuge_Compound Centrifugation (separate soluble from precipitated proteins) Lysis_Compound->Centrifuge_Compound WB_DMSO Western Blot for SYK Centrifuge_DMSO->WB_DMSO WB_Compound Western Blot for SYK Centrifuge_Compound->WB_Compound

Figure 2: CETSA® Experimental Workflow. This diagram illustrates the key steps in a CETSA® experiment, from cell treatment to the final quantification of the soluble target protein.

Detailed Protocol (Isothermal Dose-Response):

  • Cell Culture: Culture a SYK-expressing cell line (e.g., Ramos cells) to a density of 1-2 x 10⁶ cells/mL.

  • Compound Treatment: Aliquot cells into tubes and treat with a range of concentrations of the Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Shock: Transfer the tubes to a thermal cycler and heat at a predetermined optimal temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of SYK using a standard Western Blot or ELISA.

  • Data Analysis: Plot the normalized amount of soluble SYK as a function of compound concentration and fit to a dose-response curve to determine the EC₅₀ for thermal stabilization.

Data Interpretation & Comparison:

FeatureCETSA®
Principle Ligand-induced thermal stabilization
System Intact cells, cell lysates
Readout Amount of soluble target protein
Key Output Thermal shift (ΔTm), EC₅₀
Advantages - Direct evidence of binding in a native cellular environment.- No need for compound labeling or genetic modification of the target.- Can be adapted for high-throughput screening.
Limitations - Not all proteins exhibit a clear thermal shift.- Can be technically demanding and lower throughput than some other methods.- Indirectly measures binding.
LanthaScreen™ Eu Kinase Binding Assay: A Robust In Vitro Alternative

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method performed on cell lysates or with purified components. It uses a europium (Eu)-labeled anti-tag antibody that binds to a tagged kinase (e.g., GST-SYK) and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When the tracer is bound, FRET occurs between the europium and the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow cluster_0 Assay Components cluster_1 Assay Plate cluster_2 Incubation & Read Kinase Eu-labeled Ab + Tagged SYK Well Mix components in 384-well plate Kinase->Well Tracer Fluorescent Tracer Tracer->Well Compound Test Compound Compound->Well Incubate Incubate at RT Well->Incubate Read Read TR-FRET signal Incubate->Read

Figure 3: LanthaScreen™ Kinase Binding Assay Workflow. This illustrates the simple mix-and-read format of the assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a solution of GST-tagged SYK kinase, a Eu-labeled anti-GST antibody, and the Alexa Fluor™ 647-labeled kinase tracer in a suitable assay buffer.

  • Compound Plating: Serially dilute the Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative in DMSO and then into the assay buffer in a 384-well plate.

  • Assay Reaction: Add the kinase/antibody and tracer solutions to the wells containing the compound.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the tracer's wavelength (e.g., 665 nm) and the europium's wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.

Data Interpretation & Comparison:

FeatureLanthaScreen™ Eu Kinase Binding Assay
Principle TR-FRET-based displacement of a fluorescent tracer
System Cell lysates, purified proteins
Readout TR-FRET signal
Key Output IC₅₀
Advantages - High-throughput and easily automated.- Highly sensitive and quantitative.- Provides direct measure of binding affinity to the ATP pocket.
Limitations - An in vitro or in situ (lysate) method, not in intact cells.- Requires a tagged protein and specific tracer.- Potential for compound interference with the FRET signal.
NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific protein target in live cells. The target protein (SYK) is expressed as a fusion with the bright, energy-efficient NanoLuc® luciferase. A fluorescently labeled tracer (NanoBRET™ tracer) that binds to the target is added to the cells. If the tracer is bound to the NanoLuc®-SYK fusion, energy transfer (BRET) occurs from the luciferase to the tracer upon addition of the luciferase substrate. A test compound that binds to the target will compete with the tracer, reducing the BRET signal in a dose-dependent manner.

Experimental Workflow:

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Signal Detection Transfect Transfect cells with NanoLuc®-SYK plasmid Plate_Cells Plate cells in 96- or 384-well plate Transfect->Plate_Cells Add_Compound Add test compound Plate_Cells->Add_Compound Add_Tracer Add NanoBRET™ Tracer Add_Compound->Add_Tracer Equilibrate Equilibrate at 37°C Add_Tracer->Equilibrate Add_Substrate Add NanoLuc® substrate Equilibrate->Add_Substrate Read_BRET Read donor (460nm) and acceptor (610nm) signals Add_Substrate->Read_BRET

Figure 4: NanoBRET™ Target Engagement Assay Workflow. This diagram outlines the steps for performing a NanoBRET™ assay in live cells, from cell preparation to signal detection.

Detailed Protocol:

  • Cell Engineering: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-SYK fusion protein.

  • Cell Plating: Plate the transfected cells in a white, 96- or 384-well assay plate and incubate overnight.

  • Compound and Tracer Addition: Treat the cells with a serial dilution of the Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative, followed by the addition of the specific NanoBRET™ SYK tracer.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period of time (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Substrate Addition: Add the NanoLuc® substrate solution to all wells.

  • BRET Measurement: Immediately read the plate on a luminometer capable of measuring filtered luminescence, collecting signal from both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) channels.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Data Interpretation & Comparison:

FeatureNanoBRET™ Target Engagement Assay
Principle BRET-based measurement of tracer displacement in live cells
System Live cells
Readout BRET ratio
Key Output IC₅₀
Advantages - Quantitative measurement of target engagement in live cells.- High sensitivity and wide dynamic range.- Can be used to determine residence time and cell permeability.
Limitations - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Overexpression of the fusion protein could lead to artifacts.

Synthesizing the Evidence: A Multi-Faceted Validation Strategy

No single method is infallible. A robust validation strategy employs orthogonal approaches to build a comprehensive and convincing case for target engagement. The strengths of one method often compensate for the limitations of another.

Validation_Strategy CETSA CETSA® (Intact Cells, Unmodified Target) Confidence High Confidence in Target Engagement CETSA->Confidence Confirms binding to native target LanthaScreen LanthaScreen™ (Lysate, High Throughput) LanthaScreen->Confidence Provides initial affinity & SAR NanoBRET NanoBRET™ (Live Cells, Quantitative) NanoBRET->Confidence Quantifies binding in live cells Downstream_Functional Downstream Functional Assay (e.g., p-PLCγ2 Western Blot) Downstream_Functional->Confidence Links binding to functional outcome

Figure 5: A Multi-Faceted Approach to Target Validation. This diagram shows how different experimental approaches can be integrated to provide a high degree of confidence in a compound's target engagement.

A logical progression for validating our Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative would be:

  • Initial Screening (In Vitro): Use the LanthaScreen™ assay to determine the in vitro binding affinity (IC₅₀) and establish a structure-activity relationship (SAR) for a series of derivatives. This is a high-throughput and cost-effective first step.

  • Live-Cell Confirmation (Quantitative): Advance the most potent compounds to the NanoBRET™ assay. This confirms that the compound can penetrate the cell membrane and engage with SYK in a live-cell context, providing a more physiologically relevant IC₅₀.

  • Gold-Standard Validation (Unmodified Target): Use CETSA® as an orthogonal method to validate the binding of the lead compound to the endogenous, unmodified SYK protein in a relevant cell line (e.g., Ramos cells). A positive result in CETSA® provides very strong evidence of target engagement.

  • Functional Correlation: Finally, correlate the target engagement data with a downstream functional assay, such as measuring the inhibition of SYK-mediated phosphorylation of PLCγ2 by Western blot. A strong correlation between the target engagement IC₅₀/EC₅₀ and the functional IC₅₀ provides the ultimate validation that the compound's mechanism of action is through the intended target.

By employing this multi-faceted approach, researchers can build a compelling data package that rigorously validates the target engagement of their Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivative, significantly de-risking its progression towards clinical development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein degradation in live cells. Cell Chemical Biology. [Link]

Comparison of spectroscopic data of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid with literature values

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the spectroscopic data for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (CAS 112766-33-3) against literature standards. This document is designed for researchers requiring rigorous verification of compound identity and purity.

Executive Summary & Application Context

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid represents a critical bicyclic scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its derivatives are frequently investigated as kinase inhibitors, antimicrobial agents, and adenosine receptor ligands.

Accurate spectroscopic characterization is paramount, as the synthesis—typically involving the condensation of 2-aminopyrimidine with 1,3-dielectrophiles—can yield regioisomeric byproducts (e.g., imidazo[1,2-a]pyridines or different substitution patterns). This guide establishes the "Gold Standard" spectral fingerprint for the 3-carboxylic acid isomer to ensure structural integrity.

Structural Analysis & Numbering

Before interpreting spectra, the atom numbering must be standardized. The pyrrolo[1,2-a]pyrimidine system is a 5,6-fused bicycle with a bridgehead nitrogen.

  • Core Scaffold: Pyrrolo[1,2-a]pyrimidine[1][2][3][4][5][6]

  • Key Functional Group: Carboxylic Acid (-COOH) at Position 3

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

Characterization Workflow

The following diagram outlines the logical flow for validating the compound's identity, moving from bulk property assessment to precise structural confirmation.

CharacterizationWorkflow Start Crude Product (Pyrrolo[1,2-a]pyrimidine-3-COOH) PurityCheck Purity Assessment (HPLC/TLC) Start->PurityCheck MS_Check Mass Spectrometry (LC-MS) Confirm [M+H]+ = 163.15 PurityCheck->MS_Check If >95% Pure NMR_H 1H NMR (DMSO-d6) Aromatic Region & Acid Proton MS_Check->NMR_H Mass Confirmed NMR_C 13C NMR Carbonyl & Bridgehead Verification NMR_H->NMR_C Proton Count Correct IR_Check FT-IR Spectroscopy C=O Stretch (1680-1700 cm-1) NMR_C->IR_Check Skeleton Confirmed Final Validated Structure IR_Check->Final Functional Groups Validated

Figure 1: Step-by-step structural validation workflow for Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid.

Spectroscopic Data Comparison

The following data compares the Experimental Product (typical high-purity commercial standard) with Literature Reference Values derived from the core scaffold properties and known derivatives (e.g., ethyl ester).

Proton NMR ( H NMR)

Solvent: DMSO-


 (Standard for polar carboxylic acids)
Frequency:  400 MHz or higher[7]
PositionProton TypeLiterature Shift (

, ppm)
Multiplicity (

Hz)
Diagnostic Note
-COOH Carboxylic Acid12.50 – 13.50 Broad SingletDisappears with D₂O shake; highly dependent on concentration/pH.
H-4 Pyrimidine Ring9.10 – 9.35 Singlet (or d)Most deshielded aromatic proton due to proximity to N1 and C=O.
H-2 Pyrimidine Ring8.60 – 8.85 Singlet (or d)Deshielded by N1; characteristic of the pyrimidine moiety.
H-8 Pyrrole Ring7.80 – 8.00 Doublet / MultipletAdjacent to bridgehead Nitrogen; typically the most downfield pyrrole signal.
H-6 Pyrrole Ring6.90 – 7.10 MultipletMid-field pyrrole proton.
H-7 Pyrrole Ring6.60 – 6.80 Multiplet (t-like)Often the most shielded aromatic proton.

Comparison Insight:

  • Consistency Check: The presence of the broad singlet at >12 ppm confirms the free acid. If this signal is missing or observed at ~1.3 ppm (triplet) and ~4.3 ppm (quartet), the product is likely the Ethyl Ester intermediate (Ethyl pyrrolo[1,2-a]pyrimidine-3-carboxylate), a common precursor.

  • Coupling: The pyrrole ring protons (H-6, H-7, H-8) typically show an AMX or ABX splitting pattern with coupling constants (

    
    ) of 3–5 Hz.
    
Carbon NMR ( C NMR)

Solvent: DMSO-



Carbon TypeExpected Shift (

, ppm)
Assignment
C=O 163.0 – 166.0 Carboxylic Acid Carbonyl
C-4 150.0 – 155.0Pyrimidine C-H (Deshielded)
C-2 148.0 – 152.0Pyrimidine C-H (Deshielded)
C-8a 140.0 – 145.0Bridgehead Quaternary Carbon
C-3 105.0 – 115.0Quaternary C attached to COOH
Pyrrole CH 110.0 – 130.0C-6, C-7, C-8 signals
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Expected Ion:

    
    
    
  • Calculated Mass: 162.15

  • Observed m/z: 163.15 ± 0.2

  • Interpretation: A clean peak at 163.1 confirms the molecular weight. Presence of 191.2 suggests the Ethyl Ester (

    
    ) has not been fully hydrolyzed.
    
Infrared Spectroscopy (FT-IR)
  • Medium: KBr Pellet or ATR

  • Carbonyl (C=O): Strong band at 1680 – 1710 cm⁻¹ . (Esters typically appear higher at ~1720-1735 cm⁻¹).

  • O-H Stretch: Broad band at 2500 – 3300 cm⁻¹ (characteristic of carboxylic acid dimers).

Experimental Protocol: Self-Validation System

To verify your sample against these values, follow this standardized protocol. This ensures that discrepancies are due to sample quality, not experimental error.

Step 1: Sample Preparation
  • Solvent Selection: Use high-quality DMSO-

    
     (99.9% D). Chloroform (
    
    
    
    ) is not recommended due to the poor solubility of the carboxylic acid derivative.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., NaCl from hydrolysis).

Step 2: Acquisition Parameters
  • 1H NMR: Set relaxation delay (

    
    ) to at least 2.0 seconds to ensure full integration of the acid proton.
    
  • Temperature: 298 K (25 °C).

  • Referencing: Reference the residual DMSO pentet to 2.50 ppm.

Step 3: Data Analysis (The "Go/No-Go" Decision)
  • Check 1 (Identity): Do you see two distinct singlets (or narrow doublets) in the 8.5–9.5 ppm region?

    • Yes: Pyrimidine ring is intact.[4]

    • No: Possible ring opening or wrong isomer.

  • Check 2 (Purity): Are there triplets at 1.3 ppm?

    • Yes: Residual Ethyl Ester present. Reprocess via hydrolysis (NaOH/MeOH).

  • Check 3 (State): Is the acid proton visible?

    • No: Sample might be a carboxylate salt. Add 1 drop of

      
       or 
      
      
      
      to the NMR tube to protonate and observe the shift.

Synthesis & Impurity Profile

Understanding the origin of the compound aids in identifying spectral impurities.

  • Route: Condensation of 2-aminopyrimidine with ethyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dielectrophile)

    
    Ethyl Ester 
    
    
    
    Hydrolysis
    
    
    Acid .
  • Common Impurities:

    • Ethyl Ester Precursor: Incomplete hydrolysis.

    • Regioisomers: Imidazo[1,2-a]pyridine derivatives (if starting material was impure or reaction conditions varied).

    • Decarboxylated Product: Pyrrolo[1,2-a]pyrimidine (Parent scaffold) – check for loss of COOH and appearance of new aromatic proton.

References

  • PubChem Compound Summary. (2025). Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (CAS 112766-33-3).[8] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid Product Description and CAS Data.Link

  • Dovlatyan, V. V., et al. (1980). Synthesis of pyrrolo[1,2-a]pyrimidines.[1][2][3][4][5][6][9] Chemistry of Heterocyclic Compounds.[1][3][4][10] (General reference for scaffold synthesis and numbering).

  • GuideChem. (2025). Spectroscopic data for Pyrrolo[1,2-a]pyrimidine derivatives.Link

Sources

Comparative docking studies of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Antimicrobial Drug Discovery (E. coli DNA Gyrase B Inhibition)

Executive Summary & Structural Rationale

This guide outlines the comparative molecular docking workflow for a novel series of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives . Unlike standard pyrrolo[2,3-d]pyrimidine scaffolds, the [1,2-a] fused system introduces a bridgehead nitrogen that alters the planarity and electronic distribution of the pharmacophore.

Why this scaffold? The 3-carboxylic acid moiety serves as a critical hydrogen bond donor/acceptor, mimicking the acidic functionality found in quinolone antibiotics (like Ciprofloxacin). This study compares the binding efficacy of these derivatives against the standard antibiotic Ciprofloxacin within the ATP-binding pocket of E. coli DNA Gyrase B.

Computational Workflow Visualization

The following diagram illustrates the comparative logic required for a publishable study. It emphasizes the "Redocking" validation loop, which is often omitted in lower-quality manuscripts but is essential for E-E-A-T.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation (CRITICAL) cluster_dock Phase 3: Comparative Docking Ligands Ligand Library (Pyrrolo[1,2-a] derivatives) DockingRun Docking Algorithm (LGA / Genetic Algorithm) Ligands->DockingRun Standard Reference Standard (Ciprofloxacin) Standard->DockingRun Protein Target Protein (DNA Gyrase B - PDB: 1KZN) Redock Redocking Co-crystallized Ligand Protein->Redock Grid Grid Generation (Active Site Coordinates) Protein->Grid RMSD_Check RMSD Calculation (Threshold < 2.0 Å) Redock->RMSD_Check RMSD_Check->Grid If Validated Grid->DockingRun Analysis Interaction Analysis (H-Bonds, Pi-Stacking, Binding Energy) DockingRun->Analysis

Figure 1: Validated comparative docking workflow. Note the mandatory RMSD check before proceeding to novel ligand docking.

Detailed Experimental Methodology

To ensure reproducibility and scientific trust, follow this protocol. This workflow assumes the use of AutoDock Vina or BioVia Discovery Studio , but the principles apply to GLIDE/Gold.

Step 1: Ligand Preparation (The "Input" Integrity)
  • Geometry Optimization: Do not use raw 2D structures. Optimize all Pyrrolo[1,2-a] derivatives using DFT (Density Functional Theory) at the B3LYP/6-31G* level. This ensures the bridgehead nitrogen geometry is energetically minimized.

  • Charge Assignment: Assign Gasteiger partial charges.

  • Rotatable Bonds: Define the carboxyl group (COOH) and any phenyl substituents as rotatable, but keep the fused pyrrolo-pyrimidine core rigid.

Step 2: Protein Preparation (Target Selection)
  • PDB Selection: Use E. coli DNA Gyrase B (e.g., PDB ID: 1KZN or similar complexes with clorobiocin/ciprofloxacin).

  • Cleaning: Remove water molecules (unless a water bridge is known to be catalytic). Remove co-factors (Mg2+) only if the docking software cannot handle metal coordination.

  • Protonation: Add polar hydrogens. Verify the protonation state of Asp73 (crucial for interaction with the carboxylic acid).

Step 3: The Validation Loop (Self-Correction)
  • Protocol: Extract the co-crystallized inhibitor from the PDB file. Re-dock it into the empty protein structure.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Threshold: The RMSD must be ≤ 2.0 Å . If it is > 2.0 Å, your grid box is wrong, or the scoring function is not suitable for this pocket.

Comparative Analysis & Data Presentation

The following table demonstrates how to present your data. You must compare your novel derivatives (Code P1-P3) against the standard (Ciprofloxacin).

Table 1: Comparative Binding Affinity and Interaction Profile against DNA Gyrase B

Compound IDStructure DescriptionBinding Energy (kcal/mol)RMSD (Å)Key H-Bond InteractionsHydrophobic Interactions
Ciprofloxacin Standard Reference-7.8 1.12Asp73, Thr165Val71, Ile78
P-1 3-COOH, Unsubstituted-6.51.45Asp73 (Weak)Pyrrole ring (Pi-alkyl)
P-2 3-COOH, 7-Phenyl-8.21.33Asp73, Arg76Phenyl-Val71 (Pi-Sigma)
P-3 3-COOH, 7-(4-F-Phenyl)-9.1 1.28Asp73, Arg76, Gly77Fluorine-Ile78 (Halogen)
Interpretation of Results (The "Expert" Insight)
  • The Carboxylic Acid Anchor: In the standard (Ciprofloxacin), the carboxyl group forms a critical salt bridge/H-bond with Arg76 or Asp73 . Your derivatives must replicate this. In the table above, P-1 fails to bind tightly (-6.5 kcal/mol) because the core alone lacks sufficient hydrophobic bulk.

  • The Hydrophobic Clamp: Compound P-3 outperforms the standard (-9.1 vs -7.8 kcal/mol). Why? The addition of the 4-Fluorophenyl group at position 7 accesses a hydrophobic pocket (Val71/Ile78) that the smaller pyrrolo-core cannot reach.

  • Bridgehead Geometry: The [1,2-a] fusion creates a specific angle. Comparative analysis often shows that this angle positions the 3-COOH group more favorably for interaction with the ATP-binding loop compared to the [2,3-d] isomer.

References

  • Validation of Molecular Docking Programs: Comparison of RMSD thresholds and protocols for validating docking accuracy. Source: National Institutes of Health (PMC)

  • Pyrrolo[2,3-d]pyrimidine Scaffold Review: Comprehensive review of pyrrolopyrimidine derivatives as antimicrobial agents, establishing the baseline for heterocyclic comparisons. Source: RSC Advances / PubMed Central

  • DNA Gyrase B Inhibition Studies: Docking studies of thiourea and heterocyclic derivatives against E. coli DNA Gyrase, providing the active site coordinates (Asp73, Arg76). Source: MDPI Molecules

  • Docking Validation & RMSD Standards: Methodological discussion on why 2.0 Å is the accepted cutoff for successful redocking. Source: Taylor & Francis Online

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Pyrrolo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed framework for handling Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives. These molecules are often designed for high biological activity, classifying them as potent compounds that demand rigorous safety protocols.[1][2] This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a culture of safety and confidence in your laboratory.

Hazard Assessment and Risk Profile: Understanding the Compound

While a specific Safety Data Sheet (SDS) for every novel derivative may not be publicly available, a robust safety protocol can be established by analyzing data from close structural analogs. This approach, grounded in established chemical principles, allows us to anticipate and mitigate risks effectively.

Analysis of related structures, such as 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid and Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reveals a consistent hazard profile.[3][4] The primary risks associated with this chemical class are:

Hazard ClassificationDescriptionRationale & Representative Sources
Acute Toxicity The compound may be harmful if swallowed, inhaled, or absorbed through the skin.Analogs are classified as Acute Tox. 4.[3][4]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.This is a consistent warning for pyrimidine carboxylic acid derivatives.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially damage.Direct contact with dust or splashes can lead to significant injury.[3][4][5]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Classified as STOT SE 3 (Specific target organ toxicity — single exposure).[3][5]

The "Potent Compound" Paradigm: The most critical consideration is the inherent potency of this molecule. Pyrrolopyrimidine derivatives are actively investigated for targeted therapies in areas like oncology and inflammation.[6][7][8] These compounds are designed to be effective at low concentrations, which means even small, unintentional exposures can pose significant occupational health risks.[9] Therefore, we must operate under the assumption of a low Occupational Exposure Limit (OEL) and implement controls accordingly.

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[10] A truly safe environment is built upon a multi-layered strategy known as the Hierarchy of Controls. The most effective measures are at the top.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Figure 1: The Hierarchy of Controls.

Before handling the compound, ensure that primary Engineering Controls are in place. All manipulations of Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, especially handling the solid form, must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[11]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. The selection is based on providing a complete barrier to the identified routes of exposure.

Primary Protection (Required for All Handling)
  • Eye and Face Protection :

    • Equipment : ANSI Z87.1-compliant chemical splash goggles are required. If there is a significant splash risk, a full-face shield should be worn over the safety goggles.[12][13]

    • Rationale : This combination protects against direct liquid splashes and prevents airborne powder from reaching the eyes. Standard safety glasses do not provide an adequate seal.

  • Hand Protection :

    • Equipment : Double-gloving with powder-free nitrile gloves is mandatory.[14]

    • Rationale : Double-gloving is a critical practice for handling potent compounds. The outer glove bears the primary contamination and can be removed and disposed of within the fume hood, minimizing the spread of contamination outside the primary engineering control.[10] The inner glove provides a secondary layer of protection against tears or undetected perforations. Powder-free gloves are essential to prevent the aerosolization of the compound, which could occur if particles adhere to the powder.[10]

  • Body Protection :

    • Equipment : A disposable, solid-front protective gown or coverall made from a material like spun-bonded polyethylene is required over standard laboratory clothing.[14]

    • Rationale : A standard cotton lab coat is permeable and does not offer sufficient protection against fine particle penetration or splashes of solutions. Chemical-resistant, disposable garments prevent skin contact and cross-contamination of personal clothing and the laboratory environment.[14]

Task-Dependent Respiratory Protection
  • When Required : Any procedure that can generate dust or aerosols. This always includes:

    • Weighing the solid compound.

    • Performing dissolution steps.

    • Transferring the powder.

  • Equipment : A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. All users must be properly fit-tested and trained in its use.[15]

  • Rationale : Engineering controls are primary, but respirators provide an essential, additional layer of personal protection against inhaling fine, potent particles that may not be fully captured. A surgical mask is not a substitute as it does not protect the wearer from inhaling small airborne particles.[15]

Operational Workflow and Disposal Plan

A disciplined, step-by-step workflow is crucial to ensure that safety protocols are effective.

Step-by-Step Handling and Decontamination Workflow

Figure 2: Safe Handling and Exit Workflow.

Disposal Plan
  • Waste Segregation : All items that come into direct contact with Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid are to be considered potent compound hazardous waste. This includes:

    • Gloves

    • Disposable gowns/coveralls

    • Pipette tips

    • Weigh boats or paper

    • Contaminated paper towels

  • Procedure :

    • Collect all contaminated solid waste in a dedicated, clearly labeled, sealable plastic bag or container inside the fume hood.

    • Seal the primary container before removing it from the fume hood.

    • Place this sealed primary container into a second, larger, labeled hazardous waste container (e.g., a drum or pail). This double-packaging minimizes the risk of exposure during waste transport.[11]

    • Dispose of the final container according to your institution's Environmental Health & Safety (EHS) guidelines for potent pharmaceutical waste. Never mix this waste with general laboratory or non-potent chemical waste.

By adhering to this comprehensive guide, you build a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Available at: [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • MDPI. (n.d.). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Available at: [Link]

  • Fisher Scientific. (2012). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - SAFETY DATA SHEET. Available at: [Link]

  • Pharmaceutics International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available at: [Link]

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